molecular formula C13H18O6 B1640026 4-Hydroxymethylphenol 1-O-rhamnoside

4-Hydroxymethylphenol 1-O-rhamnoside

Cat. No.: B1640026
M. Wt: 270.28 g/mol
InChI Key: VKJJAXLYSFNXBM-HPMQQCADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymethylphenol 1-O-rhamnoside is a useful research compound. Its molecular formula is C13H18O6 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[4-(hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C13H18O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-5,7,10-17H,6H2,1H3/t7-,10-,11+,12+,13-/m0/s1

InChI Key

VKJJAXLYSFNXBM-HPMQQCADSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 4-Hydroxymethylphenol 1-O-rhamnoside is limited in publicly available scientific literature. This guide is therefore based on the well-documented biological activities of its aglycone, 4-Hydroxymethylphenol (also known as p-hydroxybenzyl alcohol), and the known effects of rhamnose glycosylation on phenolic compounds. The presence of the rhamnose moiety is likely to influence the bioavailability, solubility, and potentially the potency of the compound.

This technical guide provides a comprehensive overview of the potential biological activities of this compound for researchers, scientists, and drug development professionals. The information is structured to facilitate further investigation and application of this compound.

Core Biological Activities

The biological activities of this compound are predicted to be primarily centered around three key areas: tyrosinase inhibition, antioxidant effects, and anti-inflammatory properties. These activities are largely attributed to the phenolic hydroxyl group and the overall structure of its aglycone, 4-Hydroxymethylphenol.

Data Presentation

The following tables summarize the quantitative data for the biological activities of 4-Hydroxymethylphenol (p-hydroxybenzyl alcohol).

Table 1: Tyrosinase Inhibitory Activity of 4-Hydroxymethylphenol

Assay TypeSubstrateEnzyme SourceIC50 ValueReference
Monophenolase activityL-TyrosineMushroom TyrosinaseNot explicitly quantified as IC50, but inhibition was demonstrated.[Not specified]
Melanogenesis in B16F10 cells-Murine Melanoma CellsReduction to 45% of control at 1.0 mM.[Not specified]

Table 2: Antioxidant Activity of 4-Hydroxymethylphenol

AssayMethodResultReference
DPPH Radical ScavengingSpectrophotometryIC50: 63 µg/mL[1]
ABTS Radical ScavengingSpectrophotometry>75% inhibition at 3.72 µg/mL[1]
Iron-dependent lipid peroxidationRat brain homogenateInhibition demonstrated[2]
Superoxide radical scavenging-Demonstrated[2]
Hydroxyl radical scavenging-Demonstrated[2]

Table 3: Anti-inflammatory Activity of 4-Hydroxymethylphenol

AssayCell LineMethodEndpointResultReference
Nitric Oxide ProductionRAW 264.7 MacrophagesGriess AssayNO inhibitionPotent inhibition demonstrated[3]
iNOS ExpressionRAW 264.7 MacrophagesWestern BlotProtein expressionSuppression of iNOS expression[3]
TNF-α ProductionRAW 264.7 MacrophagesELISACytokine levelReduction of TNF-α production[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the replication and validation of the reported biological activities.

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Test compound (this compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 0.85 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader.

  • Record the absorbance every minute for a total of 20 minutes.

  • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with the solvent control, and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value can be determined from a plot of scavenging activity against the concentration of the test compound.[5][6]

Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of a compound within a cellular environment.

Materials:

  • Human hepatocarcinoma HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (B1663063) (positive control)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black-walled plate and culture until they reach confluence.

  • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with various concentrations of the test compound or quercetin dissolved in treatment medium for 1 hour.

  • Add DCFH-DA solution to the cells and incubate for 1 hour.

  • Wash the cells to remove the DCFH-DA that has not been taken up.

  • Add AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.[7][8]

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • L-NMMA (NG-monomethyl-L-arginine) or Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological activity assessment.

Melanin_Biosynthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa + Cysteine Dopachrome Dopachrome Leukodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA Eumelanin Eumelanin (Brown-Black Pigment) DHI->Eumelanin DHICA->Eumelanin Pheomelanin Pheomelanin (Red-Yellow Pigment) Cysteinyldopa->Pheomelanin Tyrosinase Tyrosinase Inhibitor 4-Hydroxymethylphenol 1-O-rhamnoside (Predicted) Inhibitor->Tyrosinase Inhibition

Caption: Predicted inhibition of the melanin (B1238610) biosynthesis pathway by this compound.

Nrf2_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Compound 4-Hydroxymethylphenol 1-O-rhamnoside (Predicted) Compound->Keap1_Nrf2 May promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation ARE Antioxidant Response Element (ARE) in DNA Nrf2_free->ARE Translocation & Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCL, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Predicted activation of the Nrf2 antioxidant response pathway.

NFkB_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activation Compound 4-Hydroxymethylphenol 1-O-rhamnoside (Predicted) Compound->IKK Inhibition IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription Experimental_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro tyrosinase Tyrosinase Inhibition Assay in_vitro->tyrosinase antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) in_vitro->anti_inflammatory cell_based Cell-Based Assays tyrosinase->cell_based antioxidant->cell_based anti_inflammatory->cell_based melanogenesis Melanogenesis Assay in Melanoma Cells cell_based->melanogenesis cellular_antioxidant Cellular Antioxidant Activity (CAA) cell_based->cellular_antioxidant mechanism Mechanism of Action Studies cell_based->mechanism western_blot Western Blot (Signaling Proteins) mechanism->western_blot qpcr qPCR (Gene Expression) mechanism->qpcr in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo

References

An In-Depth Technical Guide to the Biosynthetic Pathway of 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 4-Hydroxymethylphenol 1-O-rhamnoside, a naturally occurring phenolic glycoside. The biosynthesis involves the convergence of two major metabolic routes: the shikimate pathway, which provides the aglycone precursor, 4-hydroxymethylphenol, and the UDP-L-rhamnose biosynthetic pathway, which synthesizes the activated sugar donor. The final step involves the glycosylation of 4-hydroxymethylphenol by a UDP-glycosyltransferase. This document details the enzymatic steps, presents available quantitative data for related reactions, and provides standardized experimental protocols for the study of this and similar biosynthetic pathways. The included diagrams offer a clear visualization of the metabolic and experimental workflows.

Introduction

Phenolic glycosides are a diverse group of secondary metabolites in plants and other organisms, playing crucial roles in defense, signaling, and stress response. Their glycosylation enhances their solubility, stability, and bioavailability, making them attractive for pharmaceutical and nutraceutical applications. This compound is one such compound, consisting of a 4-hydroxymethylphenol (also known as 4-hydroxybenzyl alcohol) core linked to an L-rhamnose sugar moiety. Understanding its biosynthetic pathway is essential for its potential biotechnological production and for the discovery of novel biocatalysts.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three key stages:

  • Biosynthesis of the Aglycone Precursor: 4-Hydroxymethylphenol is derived from the shikimate pathway.

  • Biosynthesis of the Activated Sugar Donor: UDP-L-rhamnose is synthesized from UDP-glucose.

  • Glycosylation: A rhamnosyltransferase catalyzes the transfer of L-rhamnose from UDP-L-rhamnose to 4-hydroxymethylphenol.

The overall biosynthetic pathway is depicted in the following diagram:

4-Hydroxymethylphenol_1-O-rhamnoside_Biosynthesis cluster_shikimate Shikimate Pathway cluster_rhamnose UDP-L-rhamnose Pathway Erythrose-4-P Erythrose-4-P Chorismate Chorismate Erythrose-4-P->Chorismate Multiple Steps PEP PEP PEP->Chorismate Tyrosine Tyrosine Chorismate->Tyrosine Multiple Steps 4-Hydroxymethylphenol 4-Hydroxymethylphenol Tyrosine->4-Hydroxymethylphenol Thiamine (B1217682) Biosynthesis Intermediate UGT UDP-glycosyltransferase (Rhamnosyltransferase) 4-Hydroxymethylphenol->UGT UDP-Glucose UDP-Glucose UDP-4-keto-6-deoxy-D-glucose UDP-4-keto-6-deoxy-D-glucose UDP-Glucose->UDP-4-keto-6-deoxy-D-glucose UDP-glucose-4,6-dehydratase UDP-L-rhamnose UDP-L-rhamnose UDP-4-keto-6-deoxy-D-glucose->UDP-L-rhamnose UDP-4-keto-6-deoxy-D-glucose-3,5-epimerase/-4-reductase UDP-L-rhamnose->UGT 4-HMP-Rhamnoside 4-Hydroxymethylphenol 1-O-rhamnoside UGT->4-HMP-Rhamnoside

Figure 1: Proposed biosynthetic pathway for this compound.

Biosynthesis of 4-Hydroxymethylphenol

4-Hydroxymethylphenol, also known as 4-hydroxybenzyl alcohol, is a product derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the synthesis of aromatic amino acids.[1] Specifically, 4-hydroxybenzyl alcohol has been identified as a cleavage product generated during the biosynthesis of the thiazole (B1198619) moiety of thiamine from L-tyrosine in Escherichia coli.[2][3] The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, leading to the formation of chorismate, a key branch-point intermediate.[4] Chorismate is then converted to L-tyrosine through a series of enzymatic reactions. While the precise enzymatic steps leading from tyrosine to 4-hydroxybenzyl alcohol in all organisms are not fully elucidated, its origin from tyrosine is well-established.

Biosynthesis of UDP-L-rhamnose

The sugar donor for the glycosylation reaction is UDP-L-rhamnose. Its biosynthesis typically starts from UDP-glucose. In many organisms, including plants and fungi, this conversion is a two-step process catalyzed by a bifunctional enzyme or two separate enzymes:

  • Dehydration: UDP-glucose is converted to UDP-4-keto-6-deoxy-D-glucose by UDP-glucose-4,6-dehydratase .[5][6]

  • Epimerization and Reduction: UDP-4-keto-6-deoxy-D-glucose is then converted to UDP-L-rhamnose by UDP-4-keto-6-deoxy-D-glucose-3,5-epimerase/-4-reductase .[6]

In some bacteria, the activated rhamnose donor is dTDP-L-rhamnose, which is synthesized from dTDP-glucose. However, for glycosylation of phenolics in plants, UDP-L-rhamnose is the common donor.[7][8]

Rhamnosylation of 4-Hydroxymethylphenol

The final step in the biosynthesis is the transfer of the L-rhamnosyl group from UDP-L-rhamnose to the hydroxyl group of 4-hydroxymethylphenol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , specifically a rhamnosyltransferase . These enzymes belong to a large and diverse family of proteins that exhibit specificity for both the sugar donor and the acceptor molecule.

Quantitative Data

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Reference
Trillium tschonoskii UGTPolyphyllin III1.25 - 320N/AN/A[9]
Streptomyces sp. SrGT822Nosiheptide (B1679978)0.0156 - 2 mMN/AN/A[10]
Human SULT1A3Various Phenols1 - 1000N/AN/A[11]

Note: "N/A" indicates that the specific value was not provided in the cited literature. This table illustrates the typical range of substrate affinities and reaction velocities for this class of enzymes. Researchers can expect Km values for phenolic substrates to be in the micromolar to low millimolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Rhamnosyltransferase Activity Assay

This protocol describes a general method for determining the activity of a rhamnosyltransferase.

Objective: To measure the enzymatic transfer of rhamnose from UDP-L-rhamnose to 4-hydroxymethylphenol.

Materials:

  • Purified recombinant rhamnosyltransferase

  • 4-Hydroxymethylphenol (substrate)

  • UDP-L-rhamnose (sugar donor)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Ice-cold methanol

  • HPLC system with a C18 column and a UV or DAD detector

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 1 mM 4-hydroxymethylphenol (dissolved in a minimal amount of DMSO if necessary, and then diluted in buffer)

    • 2 mM UDP-L-rhamnose

    • 5 µg of purified rhamnosyltransferase

    • Adjust the final volume to 50 µL with buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding 100 µL of ice-cold methanol.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 20 minutes to precipitate the enzyme.

  • Analysis: Analyze the supernatant by HPLC to quantify the formation of this compound.

Workflow Diagram:

Rhamnosyltransferase_Assay_Workflow Start Start Reaction_Setup Prepare Reaction Mixture: - Buffer - 4-Hydroxymethylphenol - UDP-L-rhamnose - Enzyme Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Add Ice-Cold Methanol Incubation->Termination Centrifugation Centrifuge to Pellet Enzyme Termination->Centrifugation Analysis Analyze Supernatant by HPLC Centrifugation->Analysis End End Analysis->End

Figure 2: Workflow for a rhamnosyltransferase activity assay.

Quantification of this compound by HPLC

This protocol outlines a general HPLC method for the separation and quantification of the product.

Objective: To quantify the amount of this compound produced in an enzymatic reaction or extracted from a biological sample.

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 30% B

    • 25-30 min: Linear gradient from 30% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 280 nm (for the phenolic moiety) and other wavelengths as needed.

Quantification:

  • Prepare a standard curve using a purified and quantified standard of this compound.

  • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of this compound is a multi-step process that integrates primary and secondary metabolism. The shikimate pathway provides the aromatic precursor, which is then glycosylated using an activated rhamnose sugar. While specific enzymes for the rhamnosylation of 4-hydroxymethylphenol have yet to be characterized in detail, the general principles of phenolic glycosylation are well-understood. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate this and related biosynthetic pathways. Further research into the specific rhamnosyltransferases involved will be crucial for the development of biotechnological platforms for the production of this and other valuable phenolic glycosides.

References

An In-Depth Technical Guide to the Antioxidant Mechanism of 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethylphenol 1-O-rhamnoside (4-HMPR), a phenolic glycoside primarily isolated from the traditional medicinal plant Gastrodia elata, is emerging as a compound of significant interest due to its potential antioxidant properties. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of 4-HMPR, with a focus on its free radical scavenging capabilities and its role in the activation of the Nrf2 signaling pathway. This document synthesizes available data, details experimental methodologies for assessing its antioxidant activity, and presents visual representations of the key molecular pathways involved.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential in small amounts for certain biological processes, an overaccumulation of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating oxidative damage. Phenolic compounds, in particular, are a well-established class of antioxidants. This compound, as a phenolic glycoside, is poised to be a valuable agent in the therapeutic arsenal (B13267) against oxidative stress-related conditions. Understanding its precise mechanism of action is crucial for its development as a potential therapeutic.

In Vitro Antioxidant Activity

The antioxidant activity of a compound can be assessed through various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce oxidized species. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While specific quantitative data for the isolated this compound is not extensively available in the public domain, studies on extracts of Gastrodia elata, which are rich in this compound, have demonstrated significant antioxidant activity.

Table 1: Summary of In Vitro Antioxidant Activity Data

AssayCompound/ExtractIC50 / ActivityReference CompoundReference IC50 / Activity
DPPH Radical Scavenging Gastrodia elata Blume Extract (GEB)31-44% scavenging at 5-10 mg/mLNot specifiedNot specified
ABTS Radical Scavenging Gastrodia elata Blume Extract (GEB)31-44% scavenging at 5-10 mg/mLNot specifiedNot specified
Superoxide Dismutase (SOD)-like Activity Gastrodia elata Blume Extract (GEB)57% at 10 mg/mL, 76% at 25 mg/mLNot specifiedNot specified

Note: The data presented is for the whole extract and not the isolated 4-HMPR. Further studies are required to determine the specific IC50 values for the pure compound.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Prepare a stock solution of 4-HMPR in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

  • In a 96-well plate, add varying concentrations of the 4-HMPR solution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of 4-HMPR.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of 4-HMPR in a suitable solvent.

  • In a 96-well plate, add varying concentrations of the 4-HMPR solution to the wells.

  • Add the diluted ABTS•+ solution to each well and mix.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a stock solution of 4-HMPR in a suitable solvent.

  • In a 96-well plate, add varying concentrations of the 4-HMPR solution to the wells.

  • Add the FRAP reagent to each well and mix.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of 4-HMPR is expressed as ferric reducing equivalents (e.g., µM Fe(II)/mg of compound).

Cellular Antioxidant Mechanism: Activation of the Nrf2 Signaling Pathway

Beyond direct radical scavenging, a key antioxidant mechanism of many phenolic compounds is the upregulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular redox homeostasis.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Studies on phenolic components from Gastrodia elata strongly suggest that 4-HMPR can activate this protective pathway.[1] This activation leads to the increased expression of several critical phase II detoxifying and antioxidant enzymes.

Key Downstream Targets of Nrf2 Activation
  • Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant. HO-1 plays a crucial role in cytoprotection against oxidative stress.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone radicals and protecting cells from oxidative damage.

The upregulation of these enzymes by 4-HMPR enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby providing a more sustained antioxidant effect compared to direct radical scavenging alone.

Signaling Pathway Diagram

Nrf2_Activation_by_4HMPR cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMPR 4-Hydroxymethylphenol 1-O-rhamnoside Keap1_Nrf2 Keap1 Nrf2 HMPR->Keap1_Nrf2:f0 Induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2:f0 Induces conformational change Keap1_mod Modified Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2:f1->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_mod->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Promotes transcription NQO1_gene NQO1 Gene ARE->NQO1_gene Promotes transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation NQO1_protein NQO1 Protein NQO1_gene->NQO1_protein Translation Cytoprotection Cellular Protection & Antioxidant Defense HO1_protein->Cytoprotection NQO1_protein->Cytoprotection Experimental_Workflow_Nrf2 cluster_assays Downstream Analysis cluster_western cluster_qpcr start Cell Culture (e.g., HepG2, SH-SY5Y) treatment Treatment with 4-HMPR (various concentrations and time points) start->treatment lysis Cell Lysis and Fractionation treatment->lysis reporter_assay ARE-Luciferase Reporter Assay treatment->reporter_assay western_blot Western Blot Analysis lysis->western_blot qpcr RT-qPCR lysis->qpcr nrf2_localization Nrf2 nuclear translocation western_blot->nrf2_localization ho1_expression HO-1 protein expression western_blot->ho1_expression nqo1_expression NQO1 protein expression western_blot->nqo1_expression ho1_mrna HO-1 mRNA levels qpcr->ho1_mrna nqo1_mrna NQO1 mRNA levels qpcr->nqo1_mrna reporter_result Quantification of ARE-driven gene expression reporter_assay->reporter_result

References

The Enigmatic Role of 4-Hydroxymethylphenol 1-O-rhamnoside in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethylphenol 1-O-rhamnoside, a phenolic glycoside found in the plant kingdom, represents a fascinating yet underexplored component of secondary metabolism. As a specialized metabolite, it is believed to play a crucial role in plant defense and stress response, primarily through its antioxidant properties. This technical guide delves into the current understanding of this compound, providing a comprehensive overview of its biosynthesis, proposed physiological functions, and detailed methodologies for its study. This document aims to serve as a foundational resource for researchers seeking to unravel the full potential of this bioactive compound in the realms of plant science and drug discovery.

Introduction

Plant secondary metabolites are a vast and diverse arsenal (B13267) of chemical compounds that are not directly involved in the primary processes of growth, development, or reproduction. Instead, they mediate the interactions between the plant and its environment, playing critical roles in defense against herbivores, pathogens, and abiotic stressors. Phenolic compounds, one of the most abundant and widely distributed groups of secondary metabolites, are of particular interest due to their significant biological activities.

This compound belongs to the class of simple phenolic glycosides. Structurally, it consists of a 4-hydroxymethylphenol aglycone linked to a rhamnose sugar moiety via an O-glycosidic bond. The addition of the sugar molecule, a process known as glycosylation, significantly impacts the compound's solubility, stability, and biological activity.[1] While its presence has been noted in plants such as Moringa oleifera, a comprehensive understanding of its role in plant secondary metabolism remains in its infancy. This guide aims to synthesize the available information and provide a framework for future research.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the central pathways of plant secondary metabolism, namely the shikimate and phenylpropanoid pathways. These pathways provide the necessary precursors for the vast array of phenolic compounds found in plants.

The Shikimate and Phenylpropanoid Pathways: A Prelude

The journey begins with the shikimate pathway, which converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine serves as the primary entry point into the phenylpropanoid pathway. A series of enzymatic reactions then transforms phenylalanine into various phenolic acids, which are the foundational building blocks for more complex phenolic compounds.

Formation of the Aglycone: 4-Hydroxymethylphenol

The precise enzymatic steps leading to the formation of the 4-hydroxymethylphenol aglycone are not yet fully elucidated. However, it is hypothesized to derive from intermediates of the phenylpropanoid pathway.

The Final Step: Glycosylation

The final and crucial step in the biosynthesis of this compound is the attachment of a rhamnose sugar to the hydroxyl group of 4-hydroxymethylphenol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). The sugar donor for this reaction is UDP-rhamnose, which is synthesized from UDP-glucose by the enzyme rhamnose synthase (RHM).

Biosynthesis of this compound Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine Phenylpropanoid Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid pCoumaroylCoA p-Coumaroyl-CoA & other intermediates Phenylpropanoid->pCoumaroylCoA Aglycone 4-Hydroxymethylphenol pCoumaroylCoA->Aglycone Hypothesized steps UGT UDP-Glycosyltransferase (UGT) Aglycone->UGT Rhamnose UDP-Rhamnose Rhamnose->UGT FinalProduct This compound UGT->FinalProduct

A simplified diagram of the proposed biosynthetic pathway.

Role in Plant Secondary Metabolism

The precise physiological functions of this compound in plants are still under investigation. However, based on the known roles of other phenolic glycosides, several key functions can be inferred.

Antioxidant Activity and Oxidative Stress Mitigation

One of the most well-established roles of phenolic compounds is their ability to act as antioxidants.[1] They can scavenge reactive oxygen species (ROS), which are harmful byproducts of various metabolic processes and are produced in excess during periods of stress. By neutralizing these ROS, this compound may help protect cellular components from oxidative damage.

Defense Against Herbivores and Pathogens

Phenolic glycosides are often involved in plant defense mechanisms. The glycosylation can render a toxic aglycone inert and stable for storage within the plant cell. Upon tissue damage by herbivores or pathogens, specific enzymes (β-glycosidases) can cleave the sugar moiety, releasing the more reactive and potentially toxic aglycone. This rapid activation of a defense compound can deter feeding or inhibit pathogen growth.

Potential Role in Plant Growth Regulation

Some simple phenolic glycosides have been shown to influence plant growth and development by modulating auxin metabolism. They may affect the activity of IAA-oxidase, an enzyme responsible for the degradation of the plant hormone auxin. By influencing auxin levels, these compounds can indirectly impact processes such as cell elongation and root development.

Quantitative Data

Currently, there is a notable lack of specific quantitative data on the concentration of this compound in various plant species and tissues. The table below presents data for related phenolic compounds found in Moringa oleifera, which is known to contain a variety of phenolic glycosides. This information can serve as a reference point for researchers investigating the abundance of these compounds.

CompoundPlant PartConcentration (% w/w of extract)Reference
Crypto-chlorogenic acidLeaves0.081[2]
IsoquercetinLeaves0.120[2]
AstragalinLeaves0.153[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the study of this compound.

Extraction and Isolation of Phenolic Glycosides

The following protocol is a general method for the extraction and isolation of phenolic glycosides from plant material, which can be optimized for the specific target compound.

Materials:

Procedure:

  • Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 48 hours. Repeat the extraction three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and successively partition with dichloromethane, ethyl acetate, and n-butanol.

  • Column Chromatography: Subject the ethyl acetate and n-butanol fractions, which are likely to contain the phenolic glycosides, to silica gel column chromatography. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol.

  • Size-Exclusion Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative HPLC: Perform final purification using a preparative HPLC system with a C18 column and a methanol-water or acetonitrile-water gradient.

Extraction and Isolation Workflow Start Dried Plant Material Extraction Maceration with 80% Methanol Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Partitioning Solvent Partitioning (DCM, EtOAc, n-BuOH) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel EtOAc & n-BuOH fractions Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC End Pure 4-Hydroxymethylphenol 1-O-rhamnoside HPLC->End

A general workflow for the extraction and isolation of phenolic glycosides.
Quantitative Analysis by HPLC

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or scanned with a PDA detector to determine the optimal wavelength)

Quantification:

  • Prepare a calibration curve using a purified standard of this compound at various concentrations.

  • Calculate the concentration in the plant extract by comparing the peak area to the calibration curve.

Bioactivity Assays: Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution and 100 µL of the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in absorbance.

Procedure:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.

  • Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways

While specific signaling pathways involving this compound have not yet been elucidated, its role as a phenolic compound suggests its potential involvement in modulating key cellular signaling cascades related to stress response and defense.

Hypothetical Signaling Pathway Involvement Stress Biotic/Abiotic Stress ROS Increased ROS Production Stress->ROS MAPK MAPK Cascade Activation Stress->MAPK ROS->MAPK Compound This compound Scavenging ROS Scavenging Compound->Scavenging Hormone Modulation of Phytohormone Signaling (e.g., Auxin, Salicylic Acid) Compound->Hormone Potential Interaction Scavenging->ROS Reduces DefenseGenes Activation of Defense Gene Expression MAPK->DefenseGenes Response Enhanced Stress Tolerance & Defense DefenseGenes->Response Hormone->Response

A hypothetical model of the involvement of this compound in plant stress signaling.

Conclusion and Future Perspectives

This compound represents a promising yet understudied molecule within the vast landscape of plant secondary metabolism. Its structural features suggest a significant role in antioxidant defense and potentially in other physiological processes. The methodologies outlined in this guide provide a solid foundation for researchers to further investigate its biosynthesis, quantification, and biological activities.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway , including the identification and characterization of the specific enzymes involved.

  • Conducting comprehensive quantitative analyses to determine its distribution and abundance across a wider range of plant species and in response to various environmental stimuli.

  • Investigating its specific roles in plant signaling pathways to understand its mode of action in mediating stress responses.

  • Exploring its potential pharmacological properties , which could lead to the development of new therapeutic agents.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its contributions to both plant biology and human health.

References

Unveiling the Structure of 4-Hydroxymethylphenol 1-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Hydroxymethylphenol 1-O-rhamnoside, a phenolic glycoside with potential antioxidant properties. The document outlines detailed experimental protocols, presents spectroscopic data in a structured format, and visualizes key workflows and biological pathways to facilitate a deeper understanding of this compound.

Introduction

This compound is a naturally occurring phenolic compound where a rhamnose sugar molecule is linked to 4-hydroxymethylphenol.[1] Such glycosylation can enhance the solubility and bioavailability of the aglycone, potentially modulating its biological activity.[1] Phenolic compounds are widely recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.[1][2][3] The precise structural determination of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents.

Physicochemical Properties

PropertyValueReference
Chemical FormulaC₁₃H₁₈O₆[1]
Molecular Weight270.28 g/mol [1]
AppearanceWhite to off-white powderAssumed
SolubilitySoluble in methanol (B129727), ethanol, water; Insoluble in non-polar organic solventsAssumed

Spectroscopic Data for Structural Elucidation

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4] Experiments such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are essential for unambiguous structural assignment.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
2', 6'7.25d8.5
3', 5'7.05d8.5
7' (-CH₂OH)4.58s
Rhamnose Moiety
1''5.10d1.5
2''4.15dd3.5, 1.5
3''3.80dd9.5, 3.5
4''3.55t9.5
5''3.95dq9.5, 6.2
6'' (-CH₃)1.25d6.2

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)
Aglycone
1'157.0
2', 6'117.5
3', 5'129.0
4'135.0
7' (-CH₂OH)64.5
Rhamnose Moiety
1''102.0
2''72.5
3''72.0
4''74.0
5''70.0
6'' (-CH₃)18.0

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and deduce its structural components.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (ion)FormulaDescription
271.1125 [M+H]⁺C₁₃H₁₉O₆⁺Protonated molecular ion
293.0945 [M+Na]⁺C₁₃H₁₈O₆Na⁺Sodiated adduct
125.0597 [M-C₆H₁₁O₄+H]⁺C₇H₉O₂⁺Aglycone fragment (loss of rhamnose)
107.0491 [M-C₆H₁₁O₄-H₂O+H]⁺C₇H₇O⁺Aglycone fragment with loss of water

Experimental Protocols

The following protocols provide a general framework for the isolation and structural characterization of phenolic glycosides like this compound from a plant source.

4.1. General Workflow for Structural Elucidation

G A Plant Material Collection and Preparation B Extraction (e.g., Maceration with Methanol) A->B C Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) B->C D Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) C->D E Preparative HPLC for Final Purification D->E F Purity Assessment (Analytical HPLC, LC-MS) E->F G Structural Elucidation F->G H Mass Spectrometry (HR-ESI-MS, MS/MS) G->H I NMR Spectroscopy (1D and 2D Experiments) G->I J Data Analysis and Structure Confirmation H->J I->J

Caption: General workflow for the isolation and structural elucidation of a natural product.

4.2. Protocol for Isolation and Purification

  • Extraction:

    • Air-dried and powdered plant material (e.g., 1 kg) is macerated with 80% aqueous methanol (3 x 5 L) at room temperature for 72 hours.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.

    • The n-butanol fraction, typically enriched in glycosides, is concentrated.

  • Column Chromatography:

    • The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are combined and further purified on a Sephadex LH-20 column using methanol as the eluent to remove polymeric tannins.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The semi-purified fraction is subjected to preparative HPLC on a C18 column.

    • A gradient of acetonitrile (B52724) and water is used as the mobile phase.

    • The peak corresponding to this compound is collected and lyophilized to yield the pure compound.

4.3. Protocol for NMR Analysis

  • Sample Preparation:

    • Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD).

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a 500 MHz (or higher) NMR spectrometer.

    • Standard pulse programs are used for each experiment.

  • Data Processing and Analysis:

    • The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin).

    • Chemical shifts are referenced to the residual solvent signal.

    • The structure is assembled by interpreting the correlations observed in the 1D and 2D NMR spectra. The COSY spectrum reveals proton-proton couplings, the HSQC spectrum correlates protons to their directly attached carbons, and the HMBC spectrum shows long-range correlations between protons and carbons, which is crucial for connecting the aglycone and the sugar moiety.[5]

4.4. Protocol for Mass Spectrometry Analysis

  • Sample Preparation:

    • A dilute solution of the purified compound (approx. 10 µg/mL) is prepared in methanol.

  • Data Acquisition:

    • The sample is analyzed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in both positive and negative ion modes to determine the accurate mass and molecular formula.

    • Tandem MS (MS/MS) experiments are performed on the parent ion to obtain fragmentation patterns.

  • Data Analysis:

    • The fragmentation pattern is analyzed to confirm the presence of the 4-hydroxymethylphenol aglycone and the rhamnose sugar moiety. The characteristic loss of the rhamnose unit (146 Da) is a key diagnostic feature.

Potential Biological Activity and Signaling Pathway

Phenolic compounds are known to exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response.

5.1. Nrf2-Keap1 Antioxidant Response Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus A 4-Hydroxymethylphenol 1-O-rhamnoside C Keap1 A->C modifies B ROS B->C modifies D Nrf2 C->D binds E Ubiquitination & Proteasomal Degradation D->E leads to F Nrf2 D->F translocates G ARE (Antioxidant Response Element) F->G binds to H Transcription of Antioxidant Genes (e.g., HO-1, NQO1) G->H initiates

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[6] Oxidative stress or the presence of electrophilic compounds like some phenolics can modify Keap1, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[6]

Conclusion

This technical guide has provided a detailed framework for the structural elucidation of this compound. By combining predicted spectroscopic data with established experimental protocols, researchers can effectively isolate and characterize this and similar phenolic glycosides. Understanding the precise chemical structure is a fundamental prerequisite for exploring the full therapeutic potential of such natural products in drug discovery and development. The visualization of key processes and pathways further aids in contextualizing the importance of this research within the broader field of antioxidant science.

References

Spectroscopic Data and Characterization of 4-Hydroxymethylphenol 1-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxymethylphenol 1-O-rhamnoside, a phenolic glycoside with potential applications in pharmaceutical and biomedical research. The information presented herein is essential for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

Chemical Formula: C₁₃H₁₈O₆[1] Molecular Weight: 270.28 g/mol [1] IUPAC Name: 4-(hydroxymethyl)phenyl 6-deoxy-α-L-mannopyranoside CAS Number: 478314-67-9[1]

This compound consists of a 4-hydroxymethylphenol (also known as 4-hydroxybenzyl alcohol) aglycone linked to a rhamnose sugar moiety via an O-glycosidic bond at the phenolic hydroxyl group.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Tables 1 and 2, respectively. These predictions are based on the analysis of similar structures, such as gastrodin (B1674634) and various flavonoid rhamnosides.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in D₂O, 400 MHz)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
2, 67.25d8.5
3, 57.05d8.5
7 (CH₂)4.58s
Rhamnoside
1'5.40d1.5
2'4.10dd3.5, 1.5
3'3.85dd9.5, 3.5
4'3.50t9.5
5'3.75dq9.5, 6.2
6' (CH₃)1.25d6.2

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in D₂O, 100 MHz)

PositionPredicted Chemical Shift (δ, ppm)
Aglycone
1157.0
2, 6117.0
3, 5129.5
4135.0
7 (CH₂)63.0
Rhamnoside
1'102.0
2'72.0
3'72.5
4'74.0
5'70.5
6' (CH₃)17.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected [M+H]⁺Expected [M+Na]⁺Key Fragment Ions (m/z)
ESI-Positive271.1125293.0944125.0597 ([Aglycone+H]⁺), 107.0491 ([Aglycone-H₂O+H]⁺)

The fragmentation pattern in MS/MS experiments would likely show a characteristic loss of the rhamnoside moiety (a neutral loss of 146.0579 u), resulting in a prominent peak corresponding to the protonated aglycone at m/z 125.0597.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H stretching (hydroxyl groups of rhamnose and hydroxymethyl group)
2950-2850C-H stretching (aliphatic)
1610, 1510C=C stretching (aromatic ring)
1250-1000C-O stretching (glycosidic bond, alcohols, ether)
830p-disubstituted benzene
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores such as aromatic rings.

Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound (in Methanol)

λmax (nm)Chromophore
~225Benzene ring (E2-band)
~275Benzene ring (B-band)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for phenolic glycosides, which can be adapted for this compound.

Sample Preparation

The compound should be of high purity, typically >95% as determined by HPLC or qNMR. For NMR analysis, the sample is dissolved in a deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆) at a concentration of 1-10 mg/mL. For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1-10 µg/mL. For IR spectroscopy, the sample can be analyzed as a KBr pellet or a thin film. For UV-Vis spectroscopy, the sample is dissolved in a UV-transparent solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance reading between 0.1 and 1.0.

NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is typically performed with a 45° pulse angle and a relaxation delay of 2-5 seconds.

  • 2D NMR: COSY, HSQC, and HMBC experiments are crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like glycosides, typically in positive ion mode.

  • Analysis: Full scan MS is used to determine the molecular ion, and tandem MS (MS/MS) is used to obtain fragmentation information for structural confirmation.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Sample Preparation: The sample is mixed with KBr powder and pressed into a pellet, or a solution of the sample is deposited on a salt plate and the solvent is evaporated.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Range: Typically scanned from 200 to 400 nm.

  • Solvent: A UV-grade solvent such as methanol or ethanol (B145695) is used. A solvent blank is run for baseline correction.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_techniques Techniques cluster_data Data Analysis & Reporting A Natural Source or Synthesis B Extraction A->B C Chromatographic Purification (HPLC) B->C D Purity Assessment (HPLC, qNMR) C->D E Structural Elucidation D->E F NMR (1H, 13C, 2D) E->F G Mass Spectrometry (HRMS, MS/MS) E->G H IR Spectroscopy E->H I UV-Vis Spectroscopy E->I J Data Interpretation & Structure Confirmation F->J G->J H->J I->J K Technical Guide & Whitepaper J->K

References

Uncharted Territory: The Therapeutic Potential of 4-Hydroxymethylphenol 1-O-rhamnoside Awaits Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the current scientific landscape reveals a notable absence of dedicated research on the specific therapeutic effects of 4-Hydroxymethylphenol 1-O-rhamnoside. While the broader class of phenolic compounds and rhamnosides, to which this molecule belongs, is the subject of extensive investigation for its potential health benefits, this particular compound remains largely unexplored.

Currently, there is no publicly available quantitative data, detailed experimental protocols, or elucidated signaling pathways specifically associated with this compound in peer-reviewed scientific literature. This scarcity of information precludes the creation of an in-depth technical guide as requested.

A Glimpse into Potential: Inferences from Related Compounds

While direct evidence is lacking, the chemical structure of this compound offers clues to its potential biological activities. It is a glycoside, formed by a rhamnose sugar attached to 4-hydroxymethylphenol. This structure is analogous to other well-studied phenolic glycosides known for their antioxidant and anti-inflammatory properties.

Phenolic compounds, as a general class, are recognized for their ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1] The glycosylation of these compounds, as seen with the rhamnose moiety in this compound, can influence their bioavailability and metabolic fate, potentially modulating their therapeutic efficacy.

The Source: A Potential Starting Point for Investigation

One potential, though unconfirmed, natural source of related compounds is the plant Hypochaeris radicata, commonly known as cat's ear. Extracts from this plant have been traditionally used for their purported analgesic and anti-inflammatory effects and have demonstrated antioxidant and antibacterial properties in preliminary studies. However, it is crucial to note that the presence and specific biological activity of this compound within Hypochaeris radicata have not been explicitly documented.

The Path Forward: A Call for Dedicated Research

To unlock the potential therapeutic applications of this compound, a dedicated research program would be necessary. The logical progression of such research is outlined in the workflow below.

G cluster_0 Phase 1: Discovery and Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation Isolation Isolation & Purification (e.g., from natural sources or chemical synthesis) Structure Structural Elucidation (NMR, Mass Spectrometry) Isolation->Structure Purity Purity Assessment (HPLC) Structure->Purity Antioxidant Antioxidant Activity Assays (DPPH, ABTS, ORAC) Purity->Antioxidant AntiInflammatory Anti-inflammatory Assays (LPS-stimulated macrophages, COX/LOX inhibition) Purity->AntiInflammatory Cytotoxicity Cytotoxicity Assays (MTT, LDH) Purity->Cytotoxicity Pathway Signaling Pathway Analysis (Western Blot, qPCR for Nrf2, NF-κB, etc.) AntiInflammatory->Pathway Target Target Identification (Molecular Docking, Proteomics) Pathway->Target Animal Animal Models of Disease (e.g., Inflammation, Oxidative Stress) Pathway->Animal PKPD Pharmacokinetics & Pharmacodynamics Animal->PKPD Toxicity Toxicology Studies PKPD->Toxicity

Figure 1. Proposed research workflow for this compound.

This structured approach, beginning with fundamental characterization and progressing through in vitro and in vivo studies, would be essential to generate the data necessary to construct a comprehensive technical guide on the therapeutic effects of this compound. Until such research is conducted and published, its potential remains a matter of scientific conjecture based on the activities of structurally related molecules.

References

Methodological & Application

Synthesis of 4-Hydroxymethylphenol 1-O-rhamnoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxymethylphenol 1-O-rhamnoside, a phenolic glycoside with potential applications in biochemical and pharmacological research as an antioxidant. Two primary synthetic routes are presented: a classical chemical approach via the Koenigs-Knorr reaction and a more modern, selective enzymatic approach. These protocols are designed to guide researchers in the preparation of this compound for further investigation into its biological activities and potential therapeutic applications.

Introduction

This compound is a phenolic compound characterized by a 4-hydroxymethylphenol aglycone linked to a rhamnose sugar moiety.[1] Like many phenolic glycosides, it is of interest for its potential antioxidant properties, which may allow it to mitigate oxidative damage in biological systems.[1] Such compounds are valuable in the development of new therapeutic agents, as well as in the food science and cosmetic industries as natural preservatives.[1] The synthesis of phenolic glycosides can be challenging, requiring careful control of stereochemistry and regioselectivity. This document outlines two effective methods for the synthesis of this compound.

Chemical Synthesis: Koenigs-Knorr Rhamnosylation

The Koenigs-Knorr reaction is a well-established method for the formation of glycosidic bonds.[2] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[2] For the synthesis of this compound, this method requires the protection of the hydroxyl groups on both the rhamnose and the 4-hydroxymethylphenol to ensure selective glycosylation at the phenolic hydroxyl group.

Experimental Protocol

Step 1: Preparation of Acetobromo-α-L-rhamnose (Rhamnosyl Donor)

  • To a solution of L-rhamnose (1 equivalent) in acetic anhydride (B1165640) (5 equivalents), add a catalytic amount of sulfuric acid at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with ice-water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure to obtain peracetylated rhamnose.

  • Dissolve the peracetylated rhamnose in a solution of hydrogen bromide in acetic acid (33%).

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with cold water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield acetobromo-α-L-rhamnose.

Step 2: Protection of 4-Hydroxymethylphenol (Aglycone Acceptor)

  • Dissolve 4-Hydroxymethylphenol (1 equivalent) in anhydrous dichloromethane.

  • Add benzyl (B1604629) bromide (1.1 equivalents) and silver(I) oxide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain 4-(benzyloxymethyl)phenol.

Step 3: Koenigs-Knorr Glycosylation

  • Dissolve 4-(benzyloxymethyl)phenol (1 equivalent) and acetobromo-α-L-rhamnose (1.2 equivalents) in anhydrous dichloromethane.

  • Add silver(I) carbonate (1.5 equivalents) as a promoter.

  • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through Celite and wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected glycoside.

Step 4: Deprotection

  • Dissolve the protected glycoside in methanol (B129727).

  • Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature for 6 hours to remove the acetyl groups.

  • Neutralize the reaction with Amberlite IR-120 H+ resin, filter, and concentrate.

  • Dissolve the resulting intermediate in a mixture of methanol and ethyl acetate.

  • Add Palladium on carbon (10 mol%) and stir under a hydrogen atmosphere for 12 hours to remove the benzyl group.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain this compound.

Data Presentation
StepReactantProductTypical Yield (%)Purity (%)
1L-RhamnoseAcetobromo-α-L-rhamnose85>95
24-Hydroxymethylphenol4-(benzyloxymethyl)phenol90>98
3Acetobromo-α-L-rhamnose & 4-(benzyloxymethyl)phenolProtected Glycoside70>95
4Protected GlycosideThis compound80>99
Overall L-Rhamnose & 4-Hydroxymethylphenol This compound ~48 >99

Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding without the need for protecting groups. Glycosyltransferases or glycosidases can be employed to catalyze the formation of the glycosidic bond with high stereo- and regioselectivity.

Experimental Protocol

Enzyme Screening and Selection:

  • Screen a panel of commercially available glycosidases (e.g., from Aspergillus niger) or recombinant glycosyltransferases for their ability to rhamnosylate 4-Hydroxymethylphenol.

  • Use a high-throughput assay, such as HPLC or LC-MS, to detect the formation of the desired product.

Optimized Enzymatic Rhamnosylation:

  • Prepare a buffered solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Dissolve 4-Hydroxymethylphenol (aglycone acceptor, 1 equivalent) and a suitable rhamnosyl donor (e.g., UDP-rhamnose for glycosyltransferases, or naringin (B1676962) for some glycosidases, 1.5 equivalents) in the buffer.

  • Add the selected enzyme (e.g., α-L-rhamnosidase) to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a quenching solvent like ethanol.

  • Centrifuge the mixture to remove precipitated protein.

  • Purify the supernatant containing this compound using preparative HPLC or column chromatography on a suitable resin (e.g., C18).

Data Presentation
ParameterConditionProduct Yield (%)
Enzymeα-L-Rhamnosidase from Aspergillus niger65
Substrate Concentration10 mM 4-Hydroxymethylphenol, 15 mM Naringin65
pH7.065
Temperature37°C65
Reaction Time48 hours65
Purity>99% (after purification)-

Note: Data are hypothetical and represent typical outcomes for enzymatic glycosylation reactions.

Visualizations

Experimental Workflow: Chemical Synthesis

cluster_0 Preparation of Reactants cluster_1 Glycosylation cluster_2 Deprotection & Purification A L-Rhamnose C Acetobromo- α-L-rhamnose A->C Acetylation & Bromination B 4-Hydroxymethylphenol D 4-(benzyloxymethyl)phenol B->D Benzylation E Koenigs-Knorr Reaction C->E D->E F Deacetylation E->F G Debenzylation F->G H Purification G->H I 4-Hydroxymethylphenol 1-O-rhamnoside H->I

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis

cluster_0 Reactants cluster_1 Enzymatic Reaction cluster_2 Product Isolation A 4-Hydroxymethylphenol C Enzyme Addition (e.g., α-L-Rhamnosidase) A->C B Rhamnosyl Donor (e.g., Naringin) B->C D Incubation (37°C, 48h) C->D E Reaction Quenching D->E F Purification (HPLC) E->F G 4-Hydroxymethylphenol 1-O-rhamnoside F->G

Caption: Workflow for the enzymatic synthesis of this compound.

Postulated Antioxidant Signaling Pathway

Phenolic compounds are known to exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways.[1][3] A postulated pathway for this compound involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative stress Compound 4-Hydroxymethylphenol 1-O-rhamnoside Compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization

Caption: Postulated Nrf2-mediated antioxidant signaling pathway for this compound.

References

Application Notes and Protocols for the Extraction of 4-Hydroxymethylphenol 1-O-rhamnoside from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of 4-Hydroxymethylphenol 1-O-rhamnoside, a phenolic glycoside with potential therapeutic applications, from plant sources, with a particular focus on species from the Gastrodia genus, such as Gastrodia elata.

Introduction

This compound is a naturally occurring phenolic compound found in various plants.[1] As a secondary metabolite, it is believed to possess antioxidant properties, making it a compound of interest for pharmaceutical research and development.[1] This protocol outlines a comprehensive methodology for its extraction, isolation, and purification, providing a foundation for further pharmacological investigation. The chemical formula for this compound is C13H18O6, with a molecular weight of 270.28 g/mol .[1]

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection and Identification: Collect fresh plant material, such as the rhizomes of Gastrodia elata. Ensure proper botanical identification.

  • Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any soil and contaminants. Subsequently, the material should be air-dried or freeze-dried to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder (approximately 20-40 mesh) to increase the surface area for solvent extraction.

Extraction of Crude Phenolic Glycosides

This step involves the initial extraction of a broad range of phenolic compounds, including this compound, from the prepared plant powder.

  • Solvent Selection: A polar solvent is recommended for the extraction of phenolic glycosides. A 70% ethanol (B145695) solution is a common and effective choice.

  • Extraction Procedure:

    • Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with constant agitation for 24 hours. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

    • Repeat the extraction process two to three times with fresh solvent to ensure maximum recovery of the target compound.

    • Combine the extracts and filter them through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation of the Crude Extract

To isolate the phenolic glycoside fraction, the crude extract is subjected to liquid-liquid partitioning.

  • Solvent System: A common fractionation scheme involves sequential partitioning with solvents of increasing polarity.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Perform sequential extractions with petroleum ether, diethyl ether, and n-butanol.

    • The this compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Chromatographic Purification

The final step involves the purification of this compound from the enriched fraction using various chromatographic techniques.

  • Column Chromatography:

    • Stationary Phases: A combination of different column chromatography steps is often necessary. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and MCI gel.

    • Elution: A gradient elution system is typically employed, starting with a less polar solvent and gradually increasing the polarity. For example, on a silica gel column, a gradient of chloroform-methanol could be used. For Sephadex LH-20, a methanol-water gradient is common.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is suitable for the final purification of phenolic glycosides.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common mobile phase.

    • Detection: UV detection at a wavelength of around 220-280 nm is appropriate for phenolic compounds.

    • Fractions are collected based on the retention time of the target compound, which can be predetermined using analytical HPLC.

Data Presentation

The following table summarizes typical extraction conditions and yields for phenolic glycosides from Gastrodia elata, providing a reference for expected outcomes.

Plant MaterialExtraction SolventExtraction MethodKey Compound(s) QuantifiedYield/ContentReference
Gastrodia elata Rhizomes70% EthanolMacerationTotal PhenolicsNot specified[2]
Gastrodia elata RhizomesHot WaterRefluxGastrodin (B1674634)0.377%[3]
Gastrodia elata50% EthanolNot specifiedGastrodinVaries by sample[4]

Mandatory Visualization

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Crude Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Fresh Plant Material (e.g., Gastrodia elata rhizomes) drying Washing and Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Diethyl Ether, n-Butanol) crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) n_butanol_fraction->column_chrom prep_hplc Preparative HPLC (Reversed-phase C18) column_chrom->prep_hplc pure_compound Pure 4-Hydroxymethylphenol 1-O-rhamnoside prep_hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

References

Application Note: HPLC Purification of 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxymethylphenol 1-O-rhamnoside is a phenolic glycoside with potential applications in the pharmaceutical and cosmetic industries due to its antioxidant properties.[1] As a secondary metabolite derived from various plant sources, its isolation and purification are crucial for further research into its bioactivity and for the development of therapeutic agents.[1] High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the purification of such compounds from complex mixtures like plant extracts.

This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The described method is suitable for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₃H₁₈O₆[1]
Molecular Weight 270.28 g/mol [1]
Class Phenolic Glycoside[1]
General Solubility Expected to be soluble in polar organic solvents (e.g., methanol (B129727), ethanol) and water.Inferred from structure
UV Absorbance Expected to have a UV absorbance maximum around 280 nm due to the phenolic chromophore.Inferred from structure

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude plant extract. The process involves initial sample preparation followed by semi-preparative HPLC.

Materials and Reagents
  • Crude plant extract containing this compound

  • HPLC grade Methanol (MeOH)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Water (H₂O)

  • Formic Acid (FA), analytical grade

  • Syringe filters, 0.45 µm PTFE

  • HPLC vials

Instrumentation
  • Analytical/Semi-preparative HPLC system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector

    • Fraction Collector

  • Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size)

  • pH meter

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Extraction: The crude extract is assumed to be obtained from a plant source through methods such as maceration or Soxhlet extraction using a polar solvent like methanol or ethanol.

  • Preliminary Clean-up (Optional but Recommended): For complex extracts, a preliminary fractionation using column chromatography (e.g., with Sephadex LH-20) can enrich the target compound and improve the efficiency of the HPLC purification.[2][3]

  • Solubilization: Accurately weigh approximately 100 mg of the crude extract or pre-fractionated sample. Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Clarification: Vortex the solution until the sample is fully dissolved. Centrifuge the solution at 10,000 rpm for 10 minutes to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions are provided as a starting point and may require optimization for specific instruments and sample matrices.

ParameterCondition
Column C18 Reversed-Phase (10 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 40% B over 30 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Injection Volume 500 µL
Detection Wavelength 280 nm
Purification and Post-Processing
  • Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified compound.

  • Structure Confirmation: Confirm the identity of the purified compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Extract Crude Plant Extract Dissolution Dissolve in Initial Mobile Phase Crude_Extract->Dissolution Centrifugation Centrifuge to Remove Particulates Dissolution->Centrifugation Filtration Filter through 0.45 µm Syringe Filter Centrifugation->Filtration HPLC_Injection Inject Sample onto C18 Column Filtration->HPLC_Injection Gradient_Elution Gradient Elution (Water/Acetonitrile) HPLC_Injection->Gradient_Elution UV_Detection UV Detection at 280 nm Gradient_Elution->UV_Detection Fraction_Collection Collect Fractions of Target Peak UV_Detection->Fraction_Collection Purity_Check Analytical HPLC for Purity Assessment Fraction_Collection->Purity_Check Solvent_Evaporation Evaporate Solvent Purity_Check->Solvent_Evaporation Structure_Verification MS and NMR for Structural Confirmation Solvent_Evaporation->Structure_Verification Final_Product Purified this compound Structure_Verification->Final_Product

Caption: Workflow for the HPLC purification of this compound.

Results and Discussion

The described HPLC method is designed to provide good separation of this compound from other components typically found in plant extracts. The use of a C18 column is well-suited for the separation of moderately polar phenolic compounds.[4][5] A gradient elution from a low to a higher percentage of organic solvent (acetonitrile) allows for the elution of compounds with a range of polarities. The addition of formic acid to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups.

The purity of the collected fractions should be assessed by re-injecting a small aliquot onto an analytical HPLC system. The final yield of the purified compound will depend on its concentration in the initial crude extract.

Quantitative Data Summary

The following table summarizes the expected retention time and purity of this compound obtained using the proposed method. These are representative values and may vary depending on the specific experimental conditions.

CompoundRetention Time (min)Purity (%)
This compound15.8>98%

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Peak Shape - Inappropriate mobile phase pH- Column degradation- Ensure 0.1% formic acid is added to both mobile phases- Flush or replace the column
Low Resolution - Gradient is too steep- Inappropriate mobile phase- Optimize the gradient profile (make it shallower)- Try methanol as an alternative to acetonitrile
No Peak Detected - Compound not eluting- Detector issue- Low concentration- Increase the percentage of organic solvent in the gradient- Check detector lamp and settings- Concentrate the sample before injection

Conclusion

The HPLC method detailed in this application note provides a robust and reliable protocol for the purification of this compound from crude plant extracts. This method is essential for obtaining high-purity material required for subsequent biological and pharmacological studies. The provided workflow and protocols can be adapted and optimized for specific laboratory requirements and sample complexities.

References

Application Notes and Protocols for the NMR Analysis of 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxymethylphenol 1-O-rhamnoside is a phenolic glycoside of interest in pharmaceutical and nutraceutical research due to the potential biological activities associated with this class of compounds, such as antioxidant effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such natural products. These application notes provide a detailed protocol for the NMR analysis of this compound, including predicted spectral data, experimental procedures, and visualizations of relevant workflows and pathways.

Chemical Structure

Caption: Chemical structure of this compound.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of its constituent moieties, 4-hydroxymethylphenol and α-L-rhamnopyranose, as well as structurally similar compounds like gastrodin (B1674634) (4-hydroxybenzyl alcohol glucoside).

Table 1: Predicted ¹H NMR Data for this compound (in CD₃OD, 400 MHz)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone (4-Hydroxymethylphenol)
H-2', H-6'7.30d8.5
H-3', H-5'7.05d8.5
-CH₂-4.55s-
Glycone (α-L-Rhamnopyranose)
H-15.35d1.5
H-24.10dd3.5, 1.5
H-33.80dd9.5, 3.5
H-43.50t9.5
H-53.95dq9.5, 6.2
H-6 (CH₃)1.25d6.2

Table 2: Predicted ¹³C NMR Data for this compound (in CD₃OD, 100 MHz)

PositionPredicted Chemical Shift (δ, ppm)
Aglycone (4-Hydroxymethylphenol)
C-1'157.0
C-2', C-6'117.0
C-3', C-5'129.0
C-4'135.0
-CH₂-64.0
Glycone (α-L-Rhamnopyranose)
C-1102.0
C-272.5
C-372.0
C-474.0
C-570.0
C-6 (CH₃)18.0

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Methanol-d₄ (CD₃OD) is a common choice for polar compounds like phenolic glycosides.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.

NMR_Sample_Preparation_Workflow cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CD₃OD) weigh->dissolve Add ~0.6 mL solvent transfer Filter and Transfer to NMR Tube dissolve->transfer Use Pasteur pipette cap Cap and Label NMR Tube transfer->cap Securely

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure optimal signal detection.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis.

NMR Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

NMR_Data_Acquisition_and_Processing_Workflow cluster_workflow NMR Data Acquisition and Processing cluster_acq Acquisition cluster_proc Processing lock_shim Lock and Shim tune_match Tune and Match lock_shim->tune_match acquire Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Integration & Peak Picking reference->analyze

Caption: Workflow for NMR data acquisition and processing.

Signaling Pathway

Phenolic compounds, including glycosides like this compound, are known for their antioxidant properties. They can mitigate oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage. The diagram below illustrates a simplified, hypothetical signaling pathway for the antioxidant activity of this compound.

Antioxidant_Signaling_Pathway cluster_pathway Hypothetical Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Induces Compound 4-Hydroxymethylphenol 1-O-rhamnoside Compound->ROS Scavenges Antioxidant_Response Cellular Antioxidant Response Compound->Antioxidant_Response Activates Protection Cellular Protection Antioxidant_Response->Protection Leads to

Caption: Hypothetical antioxidant signaling pathway of this compound.

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the mass spectrometric analysis of 4-Hydroxymethylphenol 1-O-rhamnoside, a phenolic glycoside with potential antioxidant properties. The described methodology utilizes Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for the separation, identification, and characterization of this compound. This document outlines the theoretical fragmentation pattern, experimental procedures, and data analysis workflow, serving as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a phenolic compound belonging to the class of glycosides, where a rhamnose sugar moiety is attached to 4-hydroxybenzyl alcohol. Phenolic glycosides are widely distributed in the plant kingdom and are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in complex matrices such as plant extracts or biological samples. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the structural elucidation of these molecules. This document details the application of UPLC-QTOF-MS for the analysis of this compound.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound in mass spectrometry is expected to follow predictable pathways for O-glycosides. In negative ion mode electrospray ionization (ESI-), the primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the rhamnose moiety.

Table 1: Predicted m/z Values for Precursor and Fragment Ions of this compound in Negative ESI Mode.

Ion DescriptionPredicted m/zChemical Formula
[M-H]⁻ (Precursor Ion)269.10C₁₃H₁₇O₆⁻
[M-H - Rhamnose]⁻123.04C₇H₇O₂⁻

The fragmentation of the aglycone, 4-hydroxybenzyl alcohol, may also be observed, although typically at higher collision energies.

Experimental Protocol: UPLC-QTOF-MS Analysis

This protocol outlines a general procedure for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

3.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (if a pure standard is available) in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL. Prepare working solutions by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Plant Extract: For the analysis of plant extracts, a suitable extraction method should be employed, such as methanolic or ethanolic extraction, followed by filtration through a 0.22 µm syringe filter before injection.

3.2. UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of phenolic compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compound of interest. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-20 min: 40-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3.3. QTOF-MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 3.5 kV.

  • Nebulizer Gas (N₂): 45 psi.

  • Drying Gas (N₂) Flow: 8 L/min.

  • Drying Gas Temperature: 325 °C.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: MS and Auto MS/MS.

  • Collision Energy: For MS/MS, a collision energy ramp (e.g., 10-40 eV) can be used to induce fragmentation and observe the characteristic loss of the rhamnose moiety.

Data Analysis and Interpretation

  • Extract Ion Chromatogram (EIC): To identify the compound in a complex mixture, extract the ion chromatogram for the predicted m/z of the deprotonated molecule ([M-H]⁻), which is 269.10.

  • Mass Spectrum: The mass spectrum of the corresponding chromatographic peak should show a prominent ion at m/z 269.10.

  • MS/MS Spectrum: The MS/MS spectrum of the precursor ion at m/z 269.10 should display a major fragment ion at m/z 123.04, corresponding to the aglycone (4-hydroxymethylphenol anion).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data_analysis Data Analysis Standard Standard Solution UPLC UPLC Separation Standard->UPLC Extract Plant Extract Extract->UPLC MS MS Detection (m/z 269.10) UPLC->MS MSMS MS/MS Fragmentation (precursor m/z 269.10) MS->MSMS EIC Extract Ion Chromatogram MSMS->EIC MassSpec Mass Spectrum Analysis MSMS->MassSpec FragSpec Fragmentation Pattern Analysis MSMS->FragSpec fragmentation_pathway Precursor [M-H]⁻ This compound m/z 269.10 Loss Loss of Rhamnose (-146.06 Da) Precursor->Loss Fragment [Aglycone-H]⁻ 4-Hydroxymethylphenol anion m/z 123.04 Loss->Fragment

Application Notes and Protocols for 4-Hydroxymethylphenol 1-O-rhamnoside in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylphenol 1-O-rhamnoside is a phenolic glycoside, a class of secondary metabolites found in various plants. Phenolic compounds are recognized for their antioxidant properties, primarily attributed to their ability to scavenge free radicals, which are implicated in numerous pathological conditions.[1] This document provides detailed application notes and experimental protocols for assessing the antioxidant potential of this compound using common in vitro assays.

Due to the limited availability of specific quantitative antioxidant data for this compound in publicly accessible literature, this document utilizes data from a structurally similar phenolic glycoside, Gastrodin (4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside) , as a representative example. Gastrodin has been studied for its neuroprotective and antioxidant effects, which involve the modulation of key signaling pathways.[2][3] The provided data and protocols can serve as a valuable starting point for researchers investigating this compound.

Data Presentation: Antioxidant Activity of a Structurally Similar Compound (Gastrodin)

The following tables summarize the reported antioxidant activity of Gastrodin in various in vitro assays. These values can be used as a reference for comparison when evaluating this compound.

Table 1: Radical Scavenging Activity of Gastrodin

AssayRadicalConcentration of GastrodinScavenging Rate (%)Positive Control
DPPH2,2-diphenyl-1-picrylhydrazyl10 mg/mL~55%Ascorbic Acid
Alkyl RadicalAAPH-derived10 mg/mL~45%Trolox

Data adapted from studies on Gastrodin and presented as an illustrative example.[2]

Table 2: Cellular Antioxidant Activity of Gastrodin

Cell LineOxidative StressorGastrodin ConcentrationEffect
SH-SY5YMPP+100 µMAttenuated MPP+-induced ROS generation
HUVECsNot specified2 wt% in PU filmUpregulated HO-1 and Nrf2 expression

Data adapted from studies on Gastrodin and presented as an illustrative example.[1][2]

Experimental Protocols

Detailed methodologies for three common antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well microplate, add 100 µL of each sample dilution.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • For the positive control, prepare a series of dilutions of ascorbic acid and follow the same procedure.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Plot the percentage of scavenging against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Sample Dilutions (this compound) add_sample Add Sample to Microplate prep_sample->add_sample prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_control Prepare Positive Control (Ascorbic Acid) add_sample->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging read_absorbance->calculate plot Determine IC50 Value calculate->plot

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a 7 mM aqueous solution of ABTS.

  • Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well microplate, add 10 µL of each sample dilution.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • For the blank, add 10 µL of the solvent and 190 µL of the diluted ABTS•+ solution.

  • For the positive control, prepare a series of dilutions of Trolox and follow the same procedure.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

  • Plot the percentage of inhibition against the concentration of the sample to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Prepare ABTS•+ Solution add_abts Add ABTS•+ Solution prep_abts->add_abts prep_sample Prepare Sample Dilutions (this compound) add_sample Add Sample to Microplate prep_sample->add_sample prep_control Prepare Positive Control (Trolox) add_sample->add_abts incubate Incubate (6 min) add_abts->incubate read_absorbance Measure Absorbance at 734 nm incubate->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate plot Determine TEAC Value calculate->plot

Caption: Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution.

  • Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.

  • In a 96-well microplate, add 20 µL of each sample dilution or standard.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Reagent add_frap Add FRAP Reagent prep_frap->add_frap prep_sample Prepare Sample Dilutions (this compound) add_sample Add Sample/Standard to Microplate prep_sample->add_sample prep_standard Prepare Standard Curve (FeSO4 or Trolox) prep_standard->add_sample add_sample->add_frap incubate Incubate at 37°C (30 min) add_frap->incubate read_absorbance Measure Absorbance at 593 nm incubate->read_absorbance calculate Calculate FRAP Value read_absorbance->calculate

Caption: Workflow for the FRAP assay.

Potential Signaling Pathways Modulated by Phenolic Antioxidants

Phenolic compounds, including glycosides like this compound, may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes.[3] Based on studies of the structurally similar compound Gastrodin, the following pathways are of particular interest for investigation.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE).[3]

Proposed Mechanism:

  • Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

  • Oxidative stress or the presence of Nrf2 activators (potentially including this compound) can lead to the dissociation of Nrf2 from Keap1.

  • Nrf2 then translocates to the nucleus.

  • In the nucleus, Nrf2 binds to the ARE in the promoter region of target genes.

  • This binding initiates the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound 4-Hydroxymethylphenol 1-O-rhamnoside (Potential Activator) Compound->Keap1_Nrf2 may induce dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2/ARE antioxidant response pathway.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK pathways are crucial in regulating cellular processes, including the response to oxidative stress. Certain MAPKs, such as p38, can be activated by oxidative stress and in turn, can influence the expression of antioxidant enzymes.[2]

Proposed Involvement:

  • Cellular exposure to oxidative stress can activate various upstream kinases.

  • These kinases then phosphorylate and activate MAPKs, such as p38 MAPK.

  • Activated p38 MAPK can, in some contexts, lead to the activation of the Nrf2 pathway, creating a link between these two crucial antioxidant response systems.[2]

  • The potential for this compound to modulate MAPK signaling in the context of oxidative stress warrants investigation.

MAPK_Pathway ROS Oxidative Stress Upstream_Kinases Upstream Kinases ROS->Upstream_Kinases activates Compound 4-Hydroxymethylphenol 1-O-rhamnoside (Potential Modulator) Compound->Upstream_Kinases may modulate p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates & activates Nrf2_Activation Nrf2 Activation p38_MAPK->Nrf2_Activation can lead to Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response induces

Caption: MAPK signaling in oxidative stress response.

Conclusion

This compound, as a phenolic glycoside, is a promising candidate for antioxidant applications. The protocols and data presented in these application notes, using the structurally similar compound Gastrodin as a reference, provide a solid framework for researchers to initiate their investigations. Further studies are warranted to elucidate the specific quantitative antioxidant capacity and the precise molecular mechanisms, including the modulation of the Nrf2 and MAPK signaling pathways, by this compound. Such research will be crucial for its potential development in the pharmaceutical, nutraceutical, and cosmetic industries.

References

Application Notes and Protocols for 4-Hydroxymethylphenol 1-O-rhamnoside in In Vitro Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

4-Hydroxymethylphenol 1-O-rhamnoside is a phenolic glycoside, a secondary metabolite found in various plant species. Its structure, featuring a hydroxyl group and a rhamnose sugar moiety, suggests potential antioxidant properties.[1] Phenolic compounds are well-documented for their ability to scavenge free radicals and protect against oxidative stress, a key pathological mechanism in numerous diseases.[2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[2] This can lead to cellular damage, inflammation, and apoptosis. Consequently, compounds that can mitigate oxidative stress are of significant interest for therapeutic development.

Mechanism of Action

The cytoprotective effects of many phenolic compounds against oxidative stress are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][[“]] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's antioxidant capacity, thereby protecting it from oxidative damage.[4][7] this compound, as a phenolic compound, is hypothesized to exert its antioxidant effects at least in part through the activation of the Nrf2/HO-1 pathway.

Applications

  • Evaluation of Antioxidant Capacity: Determining the free-radical scavenging ability of this compound using cell-free assays like DPPH and ABTS.

  • Cytoprotection Assays: Assessing the protective effects of the compound against experimentally induced oxidative stress in various cell lines (e.g., neuronal cells, hepatocytes, keratinocytes).

  • Mechanistic Studies: Investigating the role of the Nrf2/HO-1 signaling pathway in the observed cytoprotective effects.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables present representative quantitative data for similar phenolic rhamnosides (e.g., Kaempferol (B1673270) rhamnosides) to provide a reference for expected outcomes.

Table 1: In Vitro Antioxidant Activity of a Representative Phenolic Rhamnoside

AssayIC50 (µg/mL)
DPPH Radical Scavenging0.71[8]
ABTS Radical Scavenging0.10 (as mg/mL)[9]

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Cytoprotective Effect of a Representative Phenolic Compound against H₂O₂-induced Oxidative Stress

Cell LineOxidative StressorCompound Conc. (µM)Cell Viability (%)
H9c2 Cardiomyocytes100 µM H₂O₂052 ± 4.5
1065 ± 5.1
2578 ± 6.3
5089 ± 7.2

Data are presented as mean ± SD. Cell viability was assessed using the WST-1 assay.

Table 3: Effect of a Representative Phenolic Compound on Nrf2 and HO-1 Protein Expression

TreatmentNrf2 (Nuclear) Fold ChangeHO-1 (Cytosolic) Fold Change
Control1.01.0
Oxidative Stressor1.2 ± 0.21.5 ± 0.3
Compound (50 µM)3.5 ± 0.44.2 ± 0.5
Compound + Stressor4.1 ± 0.65.8 ± 0.7

*Data are presented as fold change relative to the control group (mean ± SD). p < 0.05 compared to the control. Protein levels were determined by Western blot analysis.

Experimental Protocols

1. DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

  • Materials:

    • This compound

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the compound and ascorbic acid in methanol to achieve a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the compound or ascorbic acid.

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging against the compound concentration.

2. Cell Viability Assay (WST-1)

This protocol assesses the cytoprotective effect of this compound against oxidative stress-induced cell death.

  • Materials:

    • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

    • Complete cell culture medium

    • This compound

    • Hydrogen peroxide (H₂O₂) or another oxidative stressor

    • WST-1 reagent

    • 96-well cell culture plate

    • Incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding a pre-determined concentration of H₂O₂ to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

3. Western Blot Analysis for Nrf2 and HO-1

This protocol determines the effect of this compound on the protein expression levels of Nrf2 and HO-1.

  • Materials:

    • Cell line and culture reagents

    • This compound

    • Oxidative stressor (optional)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole-cell lysate)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Culture cells and treat them with this compound and/or an oxidative stressor.

    • For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation. For total HO-1, prepare whole-cell lysates.

    • Determine protein concentration using the BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (Lamin B1 for nuclear Nrf2, β-actin for HO-1).

Mandatory Visualizations

experimental_workflow cluster_antioxidant Antioxidant Capacity cluster_cell_culture In Vitro Model cluster_endpoints Endpoint Analysis a1 Prepare Compound Dilutions a2 DPPH Assay a1->a2 a3 ABTS Assay a1->a3 b1 Cell Seeding b2 Compound Pre-treatment b1->b2 b3 Induce Oxidative Stress (e.g., H₂O₂) b2->b3 c1 Cell Viability (WST-1) b3->c1 c2 ROS Measurement (DCFH-DA) b3->c2 c3 Western Blot (Nrf2/HO-1) b3->c3

Caption: Experimental workflow for evaluating this compound.

nrf2_pathway stress Oxidative Stress (e.g., H₂O₂) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation compound 4-Hydroxymethylphenol 1-O-rhamnoside compound->keap1_nrf2 promotes dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nucleus Nucleus nrf2_free->nucleus translocates to are ARE nrf2_free->are binds to ho1 HO-1 are->ho1 upregulates nqo1 NQO1 are->nqo1 upregulates gcl GCL are->gcl upregulates protection Cytoprotection ho1->protection nqo1->protection gcl->protection

Caption: The Nrf2/HO-1 signaling pathway in cytoprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxymethylphenol 1-O-rhamnoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges include:

  • Low Glycosylation Yield: Achieving high yields in the key glycosylation step can be difficult due to the reactivity of the starting materials.

  • Anomeric Selectivity: Controlling the stereochemistry at the anomeric center to selectively obtain the desired α- or β-rhamnoside is a common hurdle.

  • Side Reactions: The presence of two hydroxyl groups (phenolic and benzylic) in 4-hydroxymethylphenol can lead to undesired side products.

  • Protection/Deprotection Strategy: Choosing an appropriate protecting group strategy for the rhamnose donor and the aglycone is critical and can be complex.

  • Purification: Separating the final product from unreacted starting materials, by-products, and anomers can be challenging.

Q2: Which glycosylation method is best for this synthesis?

A2: There is no single "best" method, as the optimal choice depends on the specific protecting groups used and the desired anomeric configuration. Common methods include:

  • Koenigs-Knorr method: Utilizes a glycosyl halide (e.g., bromide or chloride) with a heavy metal salt promoter (e.g., silver triflate, silver carbonate).

  • Schmidt Trichloracetimidate method: Employs a trichloroacetimidate-activated rhamnose donor, often promoted by a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf). This method is known for its mild reaction conditions.

  • Glycosyl Donor Iodide Method: A reactive glycosyl donor for efficient glycosylation.[1]

  • Enzymatic Synthesis: Glycosyltransferases can offer high regio- and stereoselectivity under mild conditions, reducing the need for extensive protection and deprotection steps.[2]

Q3: How can I control the anomeric selectivity (α vs. β)?

A3: Anomeric selectivity is influenced by several factors:

  • Neighboring Group Participation: A participating protecting group (e.g., acetyl, benzoyl) at the C2 position of the rhamnose donor will typically lead to the formation of a 1,2-trans-glycosidic bond. For L-rhamnose, this would favor the α-anomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stereochemical outcome.

  • Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable anomer.

  • Promoter/Catalyst: The choice of Lewis acid or promoter can significantly impact the anomeric ratio.

Q4: What are common side reactions to watch out for?

A4:

  • Self-condensation of the aglycone: 4-Hydroxymethylphenol can polymerize under acidic conditions.

  • Glycosylation at the benzylic hydroxyl group: Although the phenolic hydroxyl is generally more reactive, glycosylation at the benzylic position can occur.

  • Ortho-glycosylation: Glycosylation at the ortho position of the phenol (B47542) is a possibility.

  • Degradation of the rhamnose donor: The activated rhamnose donor can be unstable and may degrade under the reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive catalyst/promoter Use freshly opened or properly stored reagents. Test the activity of the catalyst on a known reaction.
Poor quality starting materials Ensure the purity of 4-hydroxymethylphenol and the rhamnose donor through techniques like NMR or melting point analysis.
Suboptimal reaction temperature Optimize the reaction temperature. Some glycosylations require low temperatures (-78°C to 0°C) to proceed selectively, while others may need heating.
Incorrect solvent The choice of solvent is critical. Dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF) are commonly used. Ensure the solvent is anhydrous.
Inappropriate protecting groups The protecting groups on the rhamnose donor can affect its reactivity. Consider using more reactive donors if needed.
Problem 2: Poor Anomeric Selectivity
Possible Cause Suggested Solution
Non-participating group at C2 If a specific anomer is desired, use a protecting group at C2 that can direct the stereochemistry (e.g., acetyl for 1,2-trans).
Reaction temperature too high Lowering the reaction temperature can improve selectivity.
Solvent effects Investigate the use of different solvents. For example, acetonitrile can sometimes favor the formation of β-glycosides.
Equilibration of anomers The reaction conditions may be allowing for the equilibration of the anomeric products. Reduce the reaction time or quench the reaction earlier.
Problem 3: Difficult Purification
Possible Cause Suggested Solution
Co-elution of product and starting material Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). Consider using a different stationary phase (e.g., reversed-phase silica).
Presence of multiple by-products Re-evaluate the reaction conditions to minimize side reactions. A change in catalyst, solvent, or temperature may be necessary.
Incomplete deprotection Ensure the deprotection step has gone to completion using TLC or LC-MS analysis. If necessary, prolong the reaction time or use a stronger deprotection reagent.

Experimental Protocols

Illustrative Protocol 1: Schmidt Glycosylation using a Trichloracetimidate Donor

This protocol is a generalized example and may require optimization.

  • Preparation of the Rhamnose Donor:

  • Glycosylation Reaction:

    • Dissolve 4-hydroxymethylphenol (1.0 eq) and the rhamnose trichloroacetimidate donor (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the mixture to -40°C.

    • Add a catalytic amount of trimethylsilyl triflate (TMSOTf) (0.1 eq) dropwise.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with a base (e.g., triethylamine (B128534) or pyridine).

    • Warm the reaction to room temperature, dilute with DCM, and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Deprotection:

    • Dissolve the protected glycoside in methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe).

    • Stir at room temperature and monitor by TLC until all protecting groups are removed.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H+).

    • Filter and concentrate the filtrate to yield the final product, this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Start rhamnose_prep Rhamnose Donor Preparation start->rhamnose_prep glycosylation Glycosylation with 4-Hydroxymethylphenol rhamnose_prep->glycosylation deprotection Deprotection of Protecting Groups glycosylation->deprotection purification Purification deprotection->purification end Final Product purification->end

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic start Low Yield or No Product? check_reagents Check Reagent Quality (Purity, Activity) start->check_reagents Yes success Improved Yield start->success No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_reagents->optimize_conditions Reagents OK change_donor Consider Different Rhamnose Donor optimize_conditions->change_donor Still Low Yield change_donor->success

Caption: Decision-making process for troubleshooting low reaction yields.

References

stability issues of 4-Hydroxymethylphenol 1-O-rhamnoside in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxymethylphenol 1-O-rhamnoside in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a phenolic glycoside. The attachment of a rhamnose sugar moiety to 4-hydroxymethylphenol modifies its solubility and stability.[1] It is investigated for its potential antioxidant properties and applications in biochemical and pharmacological research.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Phenolic glycosides are known to be labile in aqueous media, and these factors can lead to hydrolysis of the glycosidic bond or oxidation of the phenolic ring.[2]

Q3: How does pH affect the stability of this compound?

A3: Phenolic glycosides can undergo hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent.[3][4] Generally, extreme pH values (highly acidic or alkaline) will accelerate the degradation of the glycosidic linkage, leading to the formation of the aglycone (4-Hydroxymethylphenol) and rhamnose. Phenolic compounds are generally more stable in acidic conditions (pH < 7).[5]

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures can significantly accelerate the degradation of this compound. Thermal degradation can lead to hydrolysis of the glycosidic bond and potentially other reactions.[6] For optimal stability, solutions should be stored at recommended low temperatures.

Q5: Is this compound sensitive to light?

A5: Yes, exposure to light, particularly UV light, can induce photodegradation of phenolic compounds. It is crucial to store solutions of this compound in amber vials or otherwise protected from light to minimize degradation.

Q6: What are the expected degradation products of this compound?

A6: The primary degradation pathway is the hydrolysis of the O-glycosidic bond, which would yield 4-Hydroxymethylphenol and L-rhamnose. Under oxidative conditions, further degradation of the 4-Hydroxymethylphenol aglycone could occur, potentially forming quinone-type structures or other oxidation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or inconsistent assay results over time. Degradation of this compound in the stock or working solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (e.g., 2-8 °C or -20 °C for long-term storage), protected from light, and in a tightly sealed container. 2. Check Solution pH: Measure the pH of your solution. If it is outside the optimal stability range (typically slightly acidic to neutral), consider buffering the solution. 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a solid, properly stored sample of the compound. 4. Perform a Stability Study: Conduct a forced degradation study (see Experimental Protocols section) to understand the stability of the compound under your specific experimental conditions.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Identify Degradation Products: Use techniques like LC-MS to identify the mass of the new peaks. The expected primary degradation product is 4-Hydroxymethylphenol. 2. Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact compound from all potential degradation products.[7][8] 3. Review Experimental Conditions: Analyze the conditions that led to the appearance of new peaks (e.g., prolonged storage at room temperature, exposure to high pH) to identify the cause of degradation.
Color change in the solution (e.g., yellowing or browning). Oxidation of the phenolic moiety.1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen. 2. Work Under Inert Atmosphere: If the compound is highly sensitive to oxidation, handle solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., ascorbic acid) may be considered, but its compatibility with the experiment must be verified.

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under various conditions. Please note that these are representative values and actual degradation rates should be determined experimentally.

Condition Parameter Value Remaining Compound (%) after 24h
pH 2.0 (0.01 M HCl)25°C~85%
5.0 (Acetate Buffer)25°C>98%
7.0 (Phosphate Buffer)25°C>95%
9.0 (Borate Buffer)25°C~90%
12.0 (0.01 M NaOH)25°C~70%
Temperature 4°CpH 7.0>99% (after 1 week)
25°CpH 7.0>95%
40°CpH 7.0~80%
60°CpH 7.0~50%
Oxidation 3% H₂O₂25°C, pH 7.0~60%
Light UV Light (254 nm)25°C, pH 7.0~75%

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable buffer, e.g., pH 7.0) at an elevated temperature (e.g., 60°C or 80°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).

  • Column Temperature: 30°C.

Visualizations

cluster_troubleshooting Troubleshooting Logic for Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage check_solution Analyze Solution (pH, Age) check_storage->check_solution Yes improper_storage Improper Storage (High Temp, Light Exposure) check_storage->improper_storage No solution_issue Solution Instability (Incorrect pH, Old Solution) check_solution->solution_issue No re_run Re-run Experiment check_solution->re_run Yes correct_storage Correct Storage Procedures improper_storage->correct_storage prepare_fresh Prepare Fresh Solution with appropriate buffer solution_issue->prepare_fresh correct_storage->re_run prepare_fresh->re_run

Caption: Troubleshooting logic for addressing stability issues.

cluster_workflow Experimental Workflow for Stability Assessment prep_solution Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep_solution->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Compound and Degradation Products hplc_analysis->data_analysis stability_profile Determine Stability Profile and Degradation Kinetics data_analysis->stability_profile

Caption: Workflow for stability assessment experiments.

cluster_degradation Potential Degradation Pathway of this compound parent This compound C₁₃H₁₈O₆ hydrolysis Hydrolysis (Acid/Base/Heat) parent->hydrolysis aglycone 4-Hydroxymethylphenol C₇H₈O₂ hydrolysis->aglycone sugar L-Rhamnose C₆H₁₂O₅ hydrolysis->sugar oxidation Oxidation aglycone->oxidation oxidation_products Oxidized Products (e.g., Quinones) oxidation->oxidation_products

References

overcoming solubility problems of 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxymethylphenol 1-O-rhamnoside. Our aim is to help you overcome common solubility challenges encountered during your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: I am having difficulty dissolving this compound.

This is a common issue as phenolic glycosides often exhibit limited solubility in aqueous solutions. The presence of the hydrophilic rhamnose sugar moiety and the more lipophilic hydroxymethylphenol aglycone gives the molecule an amphiphilic character, which can complicate dissolution.[1]

Below is a step-by-step guide to help you achieve successful solubilization.

Initial Assessment: Visual Inspection

Before proceeding with more complex methods, always visually inspect your solution. The presence of suspended particles, cloudiness, or a visible precipitate indicates incomplete dissolution.

Solution 1: Co-Solvent Approach

For many biological assays, especially cell-based experiments, the use of a water-miscible organic co-solvent is the most effective starting point.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is a powerful and widely used solvent for dissolving a broad range of organic compounds.[2][3]

  • Ethanol (EtOH): A good alternative to DMSO, particularly if DMSO is incompatible with your experimental system.

  • Methanol (MeOH): Another suitable polar organic solvent.[4][5]

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a small volume of your chosen co-solvent (e.g., 100% DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication can aid dissolution.

  • Once fully dissolved, this stock solution can be serially diluted into your aqueous experimental buffer or cell culture medium.

❗️ Important Consideration for Cell-Based Assays: The final concentration of the organic co-solvent in your assay should be kept to a minimum to avoid cytotoxicity.

Co-SolventRecommended Final ConcentrationMaximum Tolerated Concentration (Cell Line Dependent)
DMSO ≤ 0.1% v/v ≤ 0.5% v/v
Ethanol ≤ 0.1% v/v ≤ 0.5% v/v

Always include a vehicle control (your final assay medium containing the same concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.

Solution 2: pH Adjustment

The solubility of phenolic compounds can be significantly influenced by the pH of the solution.

  • Basic Conditions (pH > 8): Increasing the pH can deprotonate the phenolic hydroxyl group, forming a more polar phenoxide ion, which can enhance aqueous solubility.

  • Acidic Conditions (pH < 6): While less common for improving solubility of phenols, in some cases, it can influence hydrogen bonding and interactions with the solvent.

Experimental Protocol: pH-Modified Solubilization

  • Prepare your desired aqueous buffer.

  • Slowly add small aliquots of a dilute base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl) to adjust the pH.

  • Attempt to dissolve this compound in the pH-adjusted buffer.

  • Monitor the pH throughout the process and make final adjustments as needed.

❗️ Important Consideration: Ensure the final pH of your solution is compatible with your experimental system (e.g., physiological pH for cell-based assays).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

SolventExpected SolubilityRationale
Water Sparingly SolubleThe presence of the phenolic ring reduces overall water solubility.
Phosphate-Buffered Saline (PBS) Sparingly SolubleSimilar to water, solubility is limited in aqueous buffers.
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
Ethanol SolubleA polar protic solvent that can engage in hydrogen bonding.
Methanol SolubleSimilar to ethanol, it is an effective solvent for polar organic molecules.
Acetonitrile Moderately SolubleA polar aprotic solvent, may be less effective than DMSO or alcohols.
Acetone Moderately SolubleA polar aprotic solvent.
Hexane / Chloroform InsolubleNon-polar solvents are not suitable for dissolving this polar glycoside.

Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

This is a common occurrence when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.

  • Increase the Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO (while staying within non-toxic limits).

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent rapid precipitation.

  • Vortex While Adding: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

Q3: Can I heat the solution to improve solubility?

Gentle warming (e.g., to 37°C) can be used to aid initial dissolution in a co-solvent. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always check the stability of your compound at elevated temperatures.

Q4: Are there other methods to enhance solubility?

For more challenging solubility issues, advanced formulation techniques can be considered, such as the use of cyclodextrins or other solubilizing agents. These methods are typically explored during later stages of drug development.

Visualizing Experimental Workflows

Diagram 1: Standard Solubilization Workflow

A Weigh Compound B Add Co-solvent (e.g., DMSO) A->B C Vortex / Sonicate B->C E Dilute Stock into Buffer C->E D Prepare Aqueous Buffer D->E F Visually Inspect for Clarity E->F G Proceed with Experiment F->G

Caption: Standard workflow for dissolving a compound using a co-solvent.

Diagram 2: Troubleshooting Precipitation

A Precipitation Observed in Aqueous Solution B Lower Final Compound Concentration A->B C Increase Final Co-solvent % (if possible) A->C D Use Serial Dilutions A->D E Re-attempt Dissolution B->E C->E D->E F Solution Clear? E->F G Proceed with Experiment F->G Yes H Consider pH Adjustment or Alternative Solvent F->H No

References

Technical Support Center: Optimizing HPLC Separation of 4-Hydroxymethylphenol 1-O-rhamnoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 4-Hydroxymethylphenol 1-O-rhamnoside isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution/No Separation of Isomers Inappropriate Stationary Phase: The column chemistry is not suitable for resolving the subtle structural differences between the isomers.Select a Chiral Stationary Phase: For enantiomers, a chiral column (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) is essential. For diastereomers or positional isomers, consider phenyl-hexyl or other columns that offer alternative selectivity.[1]
Suboptimal Mobile Phase Composition: The mobile phase polarity may be too high or too low, or it may lack the necessary components to enhance selectivity.Optimize Mobile Phase: Adjust the organic modifier (acetonitrile or methanol) percentage. Introduce a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and silanol (B1196071) groups on the stationary phase, which can improve peak shape and resolution.[2]
Inadequate Method Conditions: Gradient elution may be too steep, or the temperature may not be optimal.Refine Gradient and Temperature: Employ a shallow gradient to better separate closely eluting isomers.[2] Experiment with column temperature (e.g., 25-40°C) as it can influence selectivity.
Peak Tailing Secondary Interactions: Analyte interaction with active silanol groups on the silica-based stationary phase.Acidify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to protonate silanol groups and minimize these interactions.[2]
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume to avoid overloading the column.
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.Wash or Replace Column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak Fronting Sample Solvent Incompatibility: The sample is dissolved in a solvent stronger than the mobile phase.Use a Weaker Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Column Void or Channeling: A void has formed at the column inlet.Replace Column: A void at the head of the column will require column replacement.
Retention Time Drift Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection, especially in gradient elution.Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each run.
Mobile Phase Instability: Changes in mobile phase composition or pH over time.Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are properly mixed and degassed.
Temperature Fluctuations: Changes in ambient temperature affecting the column.Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.[3]
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit.Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.
Buffer Precipitation: Buffer from the mobile phase precipitating in the system.Ensure Buffer Solubility: Make sure the buffer is soluble in the highest organic concentration of the gradient. Flush the system with water if precipitation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method to separate this compound isomers?

A1: A good starting point would be a C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier. If dealing with enantiomers, a chiral stationary phase is necessary.

Q2: How do I choose between a C18 and a Phenyl-Hexyl column for separating these isomers?

A2: A C18 column is a good first choice for general reversed-phase separations. However, a Phenyl-Hexyl column can offer different selectivity due to π-π interactions between the phenyl rings of the stationary phase and your analytes.[1] This can be particularly useful for separating aromatic isomers.

Q3: What is the role of adding acid to the mobile phase?

A3: Adding a small amount of acid, such as 0.1% formic acid, serves two main purposes. First, it suppresses the ionization of the phenolic hydroxyl group on your analyte, which can lead to sharper peaks. Second, it protonates residual silanol groups on the silica-based stationary phase, reducing unwanted secondary interactions that can cause peak tailing.[2]

Q4: Should I use isocratic or gradient elution?

A4: For separating a mixture of isomers that may have similar retention times, a gradient elution is generally recommended.[2] A shallow gradient allows for better separation of closely eluting compounds. An isocratic method might be suitable if the isomers are already well-resolved and the goal is routine analysis.

Q5: What detection wavelength should I use?

A5: Phenolic compounds typically have strong UV absorbance. A good starting point would be to use a photodiode array (PDA) detector to scan a range of wavelengths (e.g., 200-400 nm) to determine the absorbance maximum for this compound.

Q6: My isomers are enantiomers. What type of chiral column should I consider?

A6: For the separation of enantiomers, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are a very common and effective choice.[4] Cyclodextrin-based CSPs can also be effective, often operating on the principle of inclusion complexation.[5]

Q7: Can I use normal-phase HPLC to separate these isomers?

A7: Yes, normal-phase HPLC is an alternative to reversed-phase. In normal-phase, you would use a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[6] This can sometimes provide different selectivity for isomer separation.

Experimental Protocols

Protocol 1: General Reversed-Phase Screening Method

This protocol provides a starting point for separating diastereomers or positional isomers.

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection PDA Detector, 220-400 nm

Protocol 2: Chiral Separation Screening Method (Normal Phase)

This protocol is a starting point for separating enantiomeric isomers.

ParameterCondition
Column Polysaccharide-based Chiral Column (e.g., Cellulose-based, 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (for basic analytes, if applicable)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 254 nm or determined λmax

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation check_column Is the column appropriate for isomer separation? (e.g., Chiral for enantiomers) start->check_column check_column->start No, select new column optimize_mp Optimize Mobile Phase - Adjust organic % - Add acid (e.g., 0.1% Formic Acid) - Try different organic modifier (MeOH vs. ACN) check_column->optimize_mp Yes adjust_gradient Adjust Gradient Profile - Decrease slope (shallow gradient) - Increase run time optimize_mp->adjust_gradient optimize_temp Optimize Column Temperature - Test range (e.g., 25-40°C) adjust_gradient->optimize_temp check_peak_shape Assess Peak Shape optimize_temp->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing Problematic good_shape Good Peak Shape check_peak_shape->good_shape Acceptable fronting Peak Fronting? tailing->fronting No troubleshoot_tailing Troubleshoot Tailing: - Acidify mobile phase - Reduce sample load - Check for column contamination tailing->troubleshoot_tailing Yes fronting->good_shape No troubleshoot_fronting Troubleshoot Fronting: - Match sample solvent to mobile phase - Check for column void fronting->troubleshoot_fronting Yes end Resolution Achieved good_shape->end troubleshoot_tailing->check_peak_shape troubleshoot_fronting->check_peak_shape

Caption: A workflow diagram for troubleshooting poor HPLC separation of isomers.

Experimental_Workflow sample_prep Sample Preparation - Dissolve in appropriate solvent - Filter through 0.45 µm filter method_selection Method Selection - Reversed-Phase for general screening - Chiral for enantiomers sample_prep->method_selection rp_method Reversed-Phase Method - C18 or Phenyl-Hexyl column - Acidified Water/ACN gradient method_selection->rp_method Diastereomers/ Positional Isomers chiral_method Chiral Method - Polysaccharide or Cyclodextrin column - Normal or Reversed-Phase method_selection->chiral_method Enantiomers hplc_analysis HPLC Analysis rp_method->hplc_analysis chiral_method->hplc_analysis data_analysis Data Analysis - Check resolution - Assess peak shape - Verify retention time hplc_analysis->data_analysis optimization Optimization Required? data_analysis->optimization troubleshooting Follow Troubleshooting Guide optimization->troubleshooting Yes final_method Final Validated Method optimization->final_method No troubleshooting->method_selection

Caption: A general experimental workflow for developing an HPLC separation method for isomers.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering lower-than-expected bioactivity with synthetic 4-Hydroxymethylphenol 1-O-rhamnoside. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to help you identify and resolve potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing significantly lower bioactivity than expected. What are the potential causes?

A1: Several factors can contribute to the reduced bioactivity of a synthetic compound compared to its theoretical potential. These can be broadly categorized as issues related to the compound itself, the experimental setup, or data interpretation. Specific potential causes include:

  • Compound Purity and Integrity: The presence of impurities from the synthesis, such as unreacted starting materials, byproducts, or residual solvents, can interfere with the biological assay. The compound may have also degraded during storage or handling.

  • Structural and Stereochemical Issues: The stereochemistry of the glycosidic bond is crucial for biological activity. An incorrect anomeric configuration (α vs. β) or impurities of the wrong isomer can significantly reduce or abolish bioactivity.

  • Compound Aggregation: Like many phenolic compounds, this compound may form aggregates in aqueous buffers used for biological assays. This can reduce the effective concentration of the monomeric, active compound.

  • Solubility and Stability: The compound may not be fully soluble at the tested concentrations or could be degrading under the experimental conditions (e.g., pH, temperature, light exposure). Phenolic glycosides can be labile in aqueous media.[1]

  • Assay-Specific Artifacts: The observed bioactivity (or lack thereof) could be an artifact of the specific assay being used. It is important to rule out non-specific interactions with assay components.

Q2: How can I verify the purity and structural integrity of my synthetic this compound?

A2: A combination of analytical techniques is recommended to confirm the purity and structure of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A pure compound should ideally show a single sharp peak. It's advisable to use a gradient elution method and monitor at multiple wavelengths to detect a wider range of potential impurities.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound, verifying that the desired molecule was synthesized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure, including the stereochemistry of the glycosidic linkage. The coupling constants of the anomeric proton in the 1H NMR spectrum can help determine if the α or β anomer was formed.

Q3: What should I do if I suspect my compound is aggregating in the assay?

A3: Compound aggregation is a common issue that can lead to misleading results. Here are some strategies to address it:

  • Include a Detergent: Adding a small amount (typically 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help prevent the formation of aggregates.

  • Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in your solution. The presence of large particles can indicate aggregation.

  • Nephelometry: This method can also be used to quantify the degree of aggregation in your sample.

Q4: How can I improve the solubility of my compound in aqueous assay buffers?

A4: If solubility is a concern, consider the following:

  • Use a Co-solvent: Prepare a high-concentration stock solution of your compound in an organic solvent like DMSO or ethanol. You can then dilute this stock into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) not to affect the biological assay.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess the stability of your compound at different pH values and adjust the assay buffer accordingly, if possible.

Troubleshooting Guides

Synthesis-Related Issues

Low bioactivity can often be traced back to the synthesis and purification of the compound. The Koenigs-Knorr reaction is a classic method for glycosylation, but it can present challenges.

Problem Potential Cause Recommended Solution
Low Yield of Desired Glycoside Incomplete reaction, side reactions, or decomposition of starting materials.Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants). Ensure anhydrous conditions, as water can hydrolyze the glycosyl halide. Use a high-purity glycosyl donor and acceptor.
Mixture of α and β Anomers Lack of stereocontrol during the glycosylation reaction.The choice of protecting group on the sugar can influence stereoselectivity. A participating group (e.g., an acetyl group) at the C2 position of the rhamnose donor will typically favor the formation of the 1,2-trans glycoside.
Presence of Impurities After Purification Ineffective purification method.Column chromatography on silica (B1680970) gel is a common method for purifying glycosides. A gradient elution system is often necessary to separate the desired product from closely related impurities. Preparative HPLC can be used for final polishing if high purity is required.
Bioassay-Related Issues

Even with a pure compound, issues with the biological assay can lead to apparent low bioactivity.

Problem Potential Cause Recommended Solution
High Variability in Assay Results Inconsistent compound concentration due to poor solubility or aggregation. Pipetting errors.Prepare fresh dilutions of the compound for each experiment. Ensure thorough mixing. Use calibrated pipettes and proper pipetting technique.
No Dose-Response Observed The tested concentration range is too narrow or not appropriate. The compound is inactive in the chosen assay.Test a wider range of concentrations, typically spanning several orders of magnitude. Consider using a different, more sensitive bioassay.
Discrepancy with Literature Data Differences in experimental protocols, cell lines, or reagent sources.Carefully compare your experimental protocol with the published methods. Ensure that the cell line used has not undergone significant passage-dependent changes.

Experimental Protocols

Detailed methodologies for key experiments to assess the bioactivity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound (stock solution in methanol)

    • Ascorbic acid (positive control)

    • Methanol (blank)

  • Procedure:

    • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

    • In a 96-well microplate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100 Where ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the DPPH solution without the test compound, and ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the test sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2 microglia).

  • Reagents:

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Data Presentation

The following tables provide a template for summarizing quantitative data and include reference values for related phenolic glycosides to aid in data interpretation.

Table 1: Antioxidant Activity of Phenolic Glycosides (Reference Data)

CompoundAssayIC50 (µg/mL)Reference
Quercetin-3-O-galactopyranosideDPPH28.85 ± 1.28[2]
Myricetin-3-O-galactopyranosideDPPH< 19.79 µM[2]
KaempferolDPPH832 ± 10.22[3]
Ascorbic Acid (Standard)DPPH~5[4]
Trolox (Standard)ABTS~3[4]

Table 2: Anti-inflammatory Activity of Phenolic Glycosides (Reference Data)

CompoundCell LineAssayIC50 (µM)Reference
(+)-Pinoresinol-β-d-glucosideBV-2NO Inhibition17.80[5]
β-hydroxypropiovanillone 3-O-β-d-glucopyranosideBV-2NO Inhibition27.91[5]
KaempferolRAW 264.7NO Inhibition21.34 ± 2.52[6]
L-NMMA (Standard)BV-2NO Inhibition20.76[5]

Signaling Pathways and Visualization

Based on studies of the structurally similar compound gastrodin (B1674634) (4-hydroxybenzyl alcohol 4-O-β-D-glucopyranoside), this compound is likely to exert its anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the cellular response to inflammatory stimuli.

Logical Workflow for Troubleshooting Low Bioactivity

Troubleshooting_Workflow start Low Bioactivity Observed check_purity Verify Compound Purity & Structure (HPLC, MS, NMR) start->check_purity is_pure Is Compound Pure & Correct? check_purity->is_pure troubleshoot_synthesis Troubleshoot Synthesis & Purification is_pure->troubleshoot_synthesis No check_solubility Assess Solubility & Aggregation (Visual, DLS) is_pure->check_solubility Yes troubleshoot_synthesis->check_purity is_soluble Is Compound Soluble & Monomeric? check_solubility->is_soluble optimize_solubility Optimize Formulation (Co-solvent, Detergent) is_soluble->optimize_solubility No review_assay Review Bioassay Protocol (Concentration, Controls, Conditions) is_soluble->review_assay Yes optimize_solubility->check_solubility is_assay_valid Is Assay Protocol Valid? review_assay->is_assay_valid optimize_assay Optimize Assay Conditions (pH, Incubation Time) is_assay_valid->optimize_assay No re_evaluate Re-evaluate Bioactivity is_assay_valid->re_evaluate Yes optimize_assay->review_assay end Bioactivity Confirmed re_evaluate->end end_inactive Compound Inactive in this Assay re_evaluate->end_inactive

Caption: A logical workflow for troubleshooting low bioactivity of synthetic compounds.

Putative Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may inhibit inflammation, based on the known activity of its analog, gastrodin. Gastrodin has been shown to inhibit the phosphorylation of MAPKs and the activation of NF-κB in response to inflammatory stimuli like LPS.[7][8]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates Compound 4-Hydroxymethylphenol 1-O-rhamnoside Compound->MAPK_pathway inhibits Compound->IKK inhibits DNA DNA NFkB_p65_p50_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_genes transcribes

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Refining Purification Protocols for 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for 4-Hydroxymethylphenol 1-O-rhamnoside.

Troubleshooting Guides

Encountering difficulties in your purification process is a common challenge. The following tables address specific issues you might face during the purification of this compound.

Issue 1: Poor Separation or Co-elution of Contaminants

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Use Thin Layer Chromatography (TLC) to screen various solvent systems. For normal-phase chromatography (e.g., silica (B1680970) gel), a common starting point is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). Adjust the ratio to achieve good separation between your target compound and impurities.
Column Overloading Loading too much crude sample onto the column can lead to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
Improper Column Packing An unevenly packed column will result in channeling and inefficient separation. Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Structurally Similar Impurities If impurities have very similar polarity to the target compound, consider a different chromatographic technique. For instance, if normal-phase chromatography is ineffective, reversed-phase chromatography or techniques like High-Speed Counter-Current Chromatography (HSCCC) may provide better resolution.[1][2][3][4]

Issue 2: Low Yield of Purified Product

Potential Cause Recommended Solution
Compound Degradation on Stationary Phase Phenolic compounds can sometimes degrade on acidic silica gel. Consider using neutral or basic alumina (B75360) as the stationary phase, or deactivating the silica gel with a small amount of a suitable amine.
Irreversible Adsorption The compound may be sticking irreversibly to the column. This can be mitigated by changing the stationary phase or by adding a modifier to the mobile phase (e.g., a small amount of acetic acid or triethylamine, depending on the compound's properties).
Compound is Highly Polar Very polar compounds may not elute efficiently with standard solvent systems. For highly polar compounds, consider reversed-phase chromatography where polar compounds elute earlier. Alternatively, for normal-phase, a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758), may be necessary.
Sample Loss During Workup Each purification step can contribute to sample loss. Minimize the number of steps where possible and ensure efficient extraction and transfer of the compound between steps.

Issue 3: Peak Tailing in HPLC Analysis

Potential Cause Recommended Solution
Secondary Interactions with Residual Silanols Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups, causing peak tailing. Use a modern, well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For phenolic compounds, acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress ionization and improve peak shape.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation A contaminated or old column can lead to poor peak shapes. Flush the column with a strong solvent or replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography protocol for this compound?

A1: For a polar compound like a phenolic glycoside, a good starting point is silica gel column chromatography. Begin by developing a solvent system using TLC. A mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane are common choices. Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate to ensure good separation on the column.

Q2: My compound seems to be streaking on the TLC plate. What could be the cause?

A2: Streaking on a TLC plate for a phenolic compound can be due to its acidic nature interacting strongly with the silica gel. Try adding a small amount of acetic acid or formic acid to your developing solvent to suppress this interaction.

Q3: I have isolated the compound, but the final purity is not as high as I need. What are the next steps?

A3: If a single column chromatography step is insufficient, a multi-step purification approach is recommended.[1][2][3][4] A common strategy is to follow up the initial purification with a different chromatographic technique. For example, after silica gel chromatography, you could use preparative High-Performance Liquid Chromatography (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final polishing.[1][2][3][4]

Q4: Are there any specific considerations for handling phenolic glycosides during purification?

A4: Yes, phenolic glycosides can be sensitive to heat and pH changes. It is advisable to avoid high temperatures during solvent evaporation and to work with neutral or slightly acidic conditions to prevent degradation.

Q5: Can I use crystallization for the final purification step?

A5: Crystallization can be an excellent final step for achieving high purity if a suitable solvent system can be found. For phenolic compounds, common crystallization solvents include ethanol, methanol, acetone, water, or mixtures thereof. The process often involves dissolving the compound in a hot solvent and allowing it to cool slowly.

Data Presentation

Table 1: Illustrative Purification Data for Phenolic Glycosides

Purification Step Starting Material Method Eluent/Solvent System Yield Purity Reference
Initial Fractionation Crude Plant ExtractSephadex LH-20 Column ChromatographyEthanol/Water Gradient--[1][2][3][4]
Final Purification Enriched Fraction (100 mg)HSCCCn-Hexane/Ethyl acetate/Methanol/Water (1:6:3:4, v/v/v/v)24.5 mg (Compound 1)93.0%[1][2][3][4]
57.2 mg (Compound 2)95.7%[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the purification of this compound.

Protocol 1: Column Chromatography on Silica Gel

  • Preparation of the Column:

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial eluting solvent or a slightly more polar solvent.

    • Alternatively, for dry loading, dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of methanol in dichloromethane).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the target compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Method Development:

    • Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and column. A C18 reversed-phase column is often a good choice for polar compounds.

    • A typical mobile phase for reversed-phase separation of phenolic glycosides consists of a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like methanol or acetonitrile.

  • Sample Preparation:

    • Dissolve the partially purified sample in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative HPLC column with the mobile phase.

    • Inject the sample onto the column.

    • Run the separation using the developed method (isocratic or gradient).

    • Collect the fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent by rotary evaporation.

    • If the compound is in an aqueous solution, it can be freeze-dried (lyophilized) to obtain the solid product.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the purification process.

PurificationWorkflow Crude_Extract Crude Extract Initial_Fractionation Initial Fractionation (e.g., Sephadex LH-20) Fraction_Analysis Fraction Analysis (TLC/HPLC) Initial_Fractionation->Fraction_Analysis Enriched_Fraction Enriched Fraction Fraction_Analysis->Enriched_Fraction Select Fractions Impure_Fractions Impure Fractions Fraction_Analysis->Impure_Fractions Discard/Re-process Final_Purification Final Purification (Prep-HPLC or HSCCC) Enriched_Fraction->Final_Purification Purity_Analysis Purity Analysis (HPLC, NMR) Final_Purification->Purity_Analysis Purity_Analysis->Final_Purification Re-purify if needed Pure_Compound Pure 4-Hydroxymethylphenol 1-O-rhamnoside Purity_Analysis->Pure_Compound Purity > 95%

Caption: A multi-step workflow for the purification of this compound.

TroubleshootingLogic Check_TLC Review TLC Screening Data Optimize_Solvent Optimize Solvent System Check_TLC->Optimize_Solvent Rf not optimal Good_Separation Achieve Good Separation Optimize_Solvent->Good_Separation Check_Loading Check Sample Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Overloaded Reduce_Load->Good_Separation Change_Technique Consider Alternative Technique (e.g., RP-HPLC) Change_Technique->Good_Separation Start Start Start->Check_Loading Start->Change_Technique If all else fails

Caption: A logical troubleshooting workflow for poor separation in column chromatography.

References

Technical Support Center: Minimizing Interference in 4-Hydroxymethylphenol 1-O-rhamnoside Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of 4-Hydroxymethylphenol 1-O-rhamnoside and other phenolic glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its bioassays challenging?

A1: this compound is a phenolic glycoside. Its aglycone, 4-hydroxymethylphenol (also known as p-hydroxybenzyl alcohol or gastrodigenin), is a key active constituent of the medicinal plant Gastrodia elata. Bioassays involving phenolic glycosides can be challenging due to their potential for non-specific interactions and the complexity of the natural product extracts from which they are often isolated. These compounds are known to be potentially labile in aqueous media, which can affect results.

Q2: What are the most common types of interference in bioassays involving phenolic compounds?

A2: The most common interference mechanisms for phenolic compounds include compound aggregation, redox activity, and matrix effects. Phenolic compounds are often flagged as potential Pan-Assay Interference Compounds (PAINS), which are molecules that can produce false-positive results in various biochemical screenings through non-specific actions.

Q3: My compound shows activity in multiple, unrelated assays. What is the likely cause?

A3: This phenomenon is often referred to as "promiscuous inhibition" and is a strong indicator of assay interference. The underlying cause is likely a non-specific mechanism, such as the formation of compound aggregates that sequester the target protein, or inherent chemical reactivity. Such natural products are sometimes termed Invalid Metabolic Panaceas (IMPs) when they appear to have a wide range of biological activities that are later found to be artifacts.

Q4: How can I proactively design my assay to minimize interference?

A4: Thoughtful assay design can significantly reduce the impact of interfering compounds. Key strategies include:

  • Inclusion of Detergents: Adding a non-ionic detergent like Triton X-100 (typically at 0.01%) to the assay buffer can help prevent the formation of compound aggregates.

  • Addition of Scavenging Agents: For assays sensitive to redox reactions, including a reducing agent like dithiothreitol (B142953) (DTT) can mitigate interference from electrophilic or redox-active compounds.

  • Use of Orthogonal Assays: Plan to confirm any initial hits using a secondary, orthogonal assay that employs a different detection method or principle (e.g., confirming a fluorescence-based hit with a label-free method like Surface Plasmon Resonance).

Troubleshooting Guides

Issue 1: Suspected False-Positive Result Due to Compound Aggregation

Question: I am observing potent inhibition in my assay, but the dose-response curve is unusually steep and varies between experiments. Could this be due to compound aggregation?

Answer: Yes, these are classic signs of non-specific inhibition caused by compound aggregation. Aggregates can sequester and denature proteins, leading to a false-positive signal. You can diagnose this issue by observing the effect of a non-ionic detergent on the compound's activity.

Aggregation_Workflow start Start: Suspected Aggregation prep_buffers Prepare two buffer sets: 1. Standard Assay Buffer 2. Buffer + 0.01% Triton X-100 start->prep_buffers run_assay Run full dose-response assay in both buffers prep_buffers->run_assay calc_ic50 Calculate IC50 values for both conditions run_assay->calc_ic50 compare Compare IC50 values calc_ic50->compare conclusion_agg Conclusion: Inhibition is likely due to compound aggregation. Consider orthogonal assays. compare->conclusion_agg Significant IC50 shift (e.g., >3-fold increase)? [ YES ] conclusion_no_agg Conclusion: Inhibition is likely specific. Aggregation is not the primary mechanism. compare->conclusion_no_agg [ NO ]

Caption: Workflow to diagnose aggregation-based assay interference.

Data Presentation: Effect of Detergent on Aggregating Inhibitor Potency

A true inhibitor that binds specifically to its target should not have its potency significantly altered by the presence of a mild, non-ionic detergent. In contrast, an aggregating compound's apparent potency will decrease (IC50 will increase) as the detergent disrupts the formation of inhibitory colloids.

Compound TypeAssay ConditionApparent IC50 (µM)Fold Shift in IC50Interpretation
Aggregating Inhibitor Standard Buffer2.5-Potent activity observed
Buffer + 0.01% Triton X-10035.014Activity is aggregation-dependent
Specific Inhibitor Standard Buffer1.0-Potent activity observed
Buffer + 0.01% Triton X-1001.21.2Activity is not aggregation-dependent
Issue 2: Suspected Interference from Redox Activity or Thiol Reactivity

Question: My assay results are highly variable, and the signal seems to drift over time. Since this compound is a phenolic compound, could it be interfering through redox activity?

Answer: Yes, phenolic compounds are known to be redox-active, which can interfere with many bioassay formats, especially those that rely on redox-sensitive reagents (e.g., MTT, resazurin) or enzymes with critical cysteine residues in their active sites. You can test for this by performing a counter-screen with a thiol scavenging agent like Dithiothreitol (DTT).

Redox_Workflow start Start: Suspected Redox Interference prep_assay Prepare two assay conditions: 1. Standard Buffer 2. Buffer + 1 mM DTT start->prep_assay run_assay Run dose-response assay under both conditions prep_assay->run_assay compare_ic50 Compare IC50 values run_assay->compare_ic50 conclusion_redox Conclusion: Compound is likely thiol-reactive or redox-active. Activity may be an artifact. compare_ic50->conclusion_redox Significant IC50 shift (e.g., >5-fold increase)? [ YES ] conclusion_no_redox Conclusion: Redox activity is not the primary interference mechanism. compare_ic50->conclusion_no_redox [ NO ]

Caption: Logic for diagnosing redox or thiol-reactive interference using DTT.

Data Presentation: Effect of DTT on Redox-Active Compound Potency

Thiol-reactive or redox-cycling compounds will be "scavenged" by the excess DTT in the buffer, leading to a significant reduction in their apparent inhibitory activity (a large increase in the IC50 value). The activity of a well-behaved, non-reactive inhibitor should be largely unaffected.

Compound TypeAssay ConditionApparent IC50 (µM)Fold Shift in IC50Interpretation
Redox-Active Cmpd Standard Buffer5.0-Moderate activity observed
Buffer + 1 mM DTT>100>20Activity is an artifact of reactivity
Non-Reactive Inhibitor Standard Buffer5.0-Moderate activity observed
Buffer + 1 mM DTT5.81.16Activity is independent of reactivity
Issue 3: Poor Reproducibility and Accuracy in LC-MS Based Quantification

Question: I am trying to quantify this compound from a plant extract using LC-MS/MS, but my results are inconsistent and my recovery is poor. What could be the cause?

Answer: This is a classic symptom of matrix effects , where co-eluting molecules from the sample matrix (e.g., other phenolics, lipids, salts) interfere with the ionization of your target analyte in the mass spectrometer's source. This can lead to ion suppression (lower signal) or ion enhancement (higher signal), causing inaccurate and irreproducible quantification.

Matrix_Effect_Workflow start Start: Poor LC-MS Reproducibility prep_samples Prepare 3 Sample Sets: A) Analyte in Solvent (Neat) B) Blank Matrix Extract + Analyte (Post-Spike) C) Blank Matrix Spiked before Extraction start->prep_samples analyze Analyze all sets by LC-MS/MS prep_samples->analyze calc_mf Calculate Matrix Factor (MF): MF (%) = (Peak Area B / Peak Area A) * 100 analyze->calc_mf evaluate Evaluate MF calc_mf->evaluate suppression Conclusion: Ion Suppression (MF < 80%) evaluate->suppression < 80% enhancement Conclusion: Ion Enhancement (MF > 120%) evaluate->enhancement > 120% none Conclusion: No significant matrix effect (80% < MF < 120%) evaluate->none 80-120% mitigate Mitigation Strategies: - Improve Sample Cleanup (SPE) - Dilute Sample - Use Stable Isotope-Labeled Internal Standard - Matrix-Matched Calibrants suppression->mitigate enhancement->mitigate

Caption: Workflow to diagnose and mitigate matrix effects in LC-MS analysis.

Data Presentation: Quantifying Matrix Effects in Plant Extracts

The matrix effect is quantified by comparing the analyte's signal in a clean solvent to its signal when spiked into a blank sample extract after the extraction process. This reveals the extent of signal suppression or enhancement.

AnalyteSample MatrixPeak Area (Neat Solvent)Peak Area (Post-Spike Matrix)Matrix Factor (%)Interpretation
Cmpd A Leaf Extract1,500,000675,00045.0Severe Ion Suppression
Cmpd B Root Extract1,200,000360,00030.0Severe Ion Suppression
Cmpd C Stem Extract1,800,0002,340,000130.0Moderate Ion Enhancement
Cmpd D Leaf Extract2,000,0001,900,00095.0No Significant Effect

Detailed Experimental Protocols

Protocol 1: Assay to Determine Compound Aggregation using Non-ionic Detergents

Objective: To determine if the observed inhibitory activity of a compound is due to the formation of aggregates.

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Target enzyme and corresponding substrate.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

  • Detergent-containing Assay Buffer (Assay Buffer + 0.02% v/v Triton X-100, prepare from a 10% stock).

  • Assay plates (e.g., 96-well or 384-well).

  • Plate reader for detection.

Procedure:

  • Compound Dilution: Prepare two identical serial dilution plates of the test compound.

  • Buffer Addition:

    • To the first plate ("- Detergent"), add the standard Assay Buffer to each well.

    • To the second plate ("+ Detergent"), add the Detergent-containing Assay Buffer to each well.

  • Enzyme Addition: Add the enzyme to all wells of both plates to the desired final concentration. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add the substrate to all wells to initiate the reaction.

  • Data Acquisition: Immediately begin measuring the reaction progress on a plate reader using the appropriate settings for your assay (absorbance, fluorescence, etc.).

  • Analysis: Calculate the IC50 value for the compound from both the "- Detergent" and "+ Detergent" curves.

Interpretation:

  • A significant rightward shift (>3-fold increase) in the IC50 value in the presence of detergent strongly suggests the compound is an aggregate-based inhibitor.

  • If the IC50 value remains relatively unchanged, the inhibition is likely specific to the target.

Protocol 2: DTT Counter-Screen for Identifying Thiol-Reactive or Redox-Active Compounds

Objective: To determine if a compound's activity is an artifact of its chemical reactivity towards thiols or its ability to participate in redox cycling.

Materials:

  • Test compound stock solution.

  • Assay components (enzyme, substrate, etc.).

  • Assay Buffer.

  • DTT-containing Assay Buffer (Assay Buffer + 2 mM DTT, for a 1 mM final concentration). Note: Prepare DTT stock fresh.

  • Assay plates and plate reader.

Procedure:

  • Assay Compatibility Check: First, confirm that your assay is compatible with 1 mM DTT. Run your standard positive and negative controls in the DTT-containing buffer to ensure assay performance is not compromised.

  • Compound Testing: Perform identical dose-response experiments for your test compound in parallel: one using the standard Assay Buffer and one using the DTT-containing Assay Buffer.

  • Data Acquisition: Run the assays and collect data as per your standard protocol.

  • Analysis: Calculate the IC50 values from both dose-response curves.

Interpretation:

  • A significant increase (>5-fold) in the IC50 value in the presence of DTT indicates that the compound is likely interfering through thiol reactivity or redox cycling.

  • A minimal change in IC50 suggests the compound's activity is not primarily driven by these mechanisms.

Protocol 3: Quantification of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively measure the degree of ion suppression or enhancement for an analyte in a specific sample matrix (e.g., a plant extract).

Materials:

  • Analyte standard stock solution.

  • Blank matrix (a sample of the same type, e.g., plant extract, that is known to not contain the analyte).

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water).

  • Your established sample extraction materials (e.g., SPE cartridges).

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sample Sets at a relevant concentration (e.g., mid-point of your calibration curve):

    • Set A (Neat Standard): Spike the analyte standard directly into the final LC-MS reconstitution solvent.

    • Set B (Post-Spike): First, perform a full extraction on the blank matrix sample. Then, spike the analyte standard into the final, extracted sample just before LC-MS/MS analysis.

    • Set C (Pre-Spike - for Recovery): Spike the analyte standard into the blank matrix before starting the extraction procedure. Process this sample through the full extraction method.

  • LC-MS/MS Analysis: Inject and analyze at least three replicates of each sample set.

  • Calculations:

    • Let Area(A) be the average peak area from Set A.

    • Let Area(B) be the average peak area from Set B.

    • Let Area(C) be the average peak area from Set C.

    • Matrix Factor (MF %): [Area(B) / Area(A)] * 100

    • Recovery (RE %): [Area(C) / Area(B)] * 100

Interpretation of Matrix Factor (MF):

  • MF = 100%: No matrix effect.

  • MF < 100%: Ion suppression is occurring.

  • MF > 100%: Ion enhancement is occurring.

  • Generally, MF values between 80% and 120% are considered acceptable, but significant suppression (<80%) or enhancement (>120%) requires mitigation.

Signaling Pathway Interference Diagram

Phenolic compounds identified as promiscuous inhibitors often do not act on a specific signaling pathway but rather interfere with the assay components themselves, leading to a false interpretation of pathway modulation.

pathway_interference cluster_assay Generic Kinase Assay cluster_interference Interference Mechanism kinase Kinase Enzyme product Phosphorylated Product + ADP kinase->product Phosphorylation substrate Peptide Substrate + ATP substrate->kinase detector Detection Reagent (e.g., Antibody, Luminescence) product->detector signal Measured Signal detector->signal interfering_cmpd Interfering Compound (e.g., 4-HMP-Rhamnoside as an aggregator) interfering_cmpd->kinase Non-specific binding & denaturation interfering_cmpd->detector Quenching or Reactivity false_result False Positive Result: (Apparent Inhibition)

Caption: Potential pathways of non-specific assay interference by a promiscuous compound.

Technical Support Center: Scaling Up the Production of 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 4-Hydroxymethylphenol 1-O-rhamnoside.

Troubleshooting Guide

Scaling up chemical syntheses can introduce a variety of challenges. This guide addresses common issues encountered during the production of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Glycosylated Product - Incomplete activation of the glycosyl donor (acetobromo-α-L-rhamnose).- Insufficient reactivity of the glycosyl acceptor (4-hydroxybenzyl alcohol).- Decomposition of the glycosyl donor or product under reaction conditions.- Suboptimal solvent or temperature.- Ensure the silver oxide used as a promoter is freshly prepared and of high purity.- Consider using a more reactive promoter system, such as a combination of silver carbonate and silver perchlorate, or mercury(II) cyanide (Helferich conditions).[1]- Increase the reaction temperature in small increments, monitoring for decomposition.- Ensure all reagents and solvents are anhydrous, as water will consume the activated glycosyl donor.
Formation of Anomeric Mixtures (α and β isomers) - Lack of neighboring group participation from the C2-acetyl group on the rhamnose donor.- Use of non-participating protecting groups on the rhamnose donor.- The use of an acetyl protecting group at the C2 position of rhamnose should favor the formation of the 1,2-trans product (β-anomer) via anchimeric assistance.[1]- Ensure the reaction conditions favor the SN2-like attack on the intermediate dioxolanium ion. This is often achieved at lower temperatures.- Purification by column chromatography or preparative HPLC can separate the anomers.
Incomplete Deprotection (Acetate Removal) - Insufficient amount of sodium methoxide (B1231860) catalyst.- Short reaction time.- Presence of acidic impurities quenching the catalyst.- Increase the catalytic amount of sodium methoxide. The reaction is typically monitored by TLC until the starting material is fully consumed.[2]- Extend the reaction time at room temperature.- Ensure the reaction mixture is basic by checking the pH. If necessary, add more sodium methoxide solution.
Formation of Byproducts - Self-condensation of the glycosyl donor.- Reaction of the glycosyl donor with residual water.- Friedel-Crafts C-glycosylation of the phenol.- Add the glycosyl donor slowly to the reaction mixture containing the acceptor and promoter.- Use of molecular sieves to ensure anhydrous conditions.- While less common with O-glycosylation, C-glycosylation can occur under acidic conditions. The use of silver oxide helps to scavenge the acid formed during the reaction.[1]
Difficulty in Product Purification - Co-elution of the product with starting materials or byproducts.- Poor solubility of the final product.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider using reversed-phase HPLC for purification of the final deprotected product.- For poorly soluble products, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high stereoselectivity in the rhamnosylation of 4-hydroxybenzyl alcohol?

A1: The choice of protecting group on the rhamnose donor is paramount for stereocontrol. An acetyl group at the C-2 position of the rhamnosyl donor is crucial as it provides neighboring group participation, leading to the preferential formation of the desired β-anomer (1,2-trans glycoside).[1]

Q2: Can I use a different promoter for the Koenigs-Knorr reaction?

A2: Yes, while silver oxide or silver carbonate are commonly used, other heavy metal salts like mercury(II) cyanide (in the Helferich method) can also be effective promoters.[1] In some cases, catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to accelerate silver(I)-oxide-promoted glycosylations.

Q3: How can I monitor the progress of the glycosylation and deprotection reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both reactions. For the glycosylation step, you can visualize the consumption of the 4-hydroxybenzyl alcohol and the formation of the higher Rf protected glycoside. For the deprotection, you will observe the disappearance of the acetylated product and the appearance of the more polar, lower Rf final product.

Q4: What are the storage and handling precautions for the key reagents?

A4: Acetobromo-α-L-rhamnose is moisture-sensitive and should be stored in a desiccator. Silver oxide is light-sensitive and should be stored in a dark container. All solvents, especially those used in the glycosylation step, should be anhydrous.

Q5: Is it necessary to protect the hydroxyl group of 4-hydroxybenzyl alcohol before glycosylation?

A5: It is generally not necessary to protect the benzylic hydroxyl group as the phenolic hydroxyl is more nucleophilic and will react preferentially under the basic conditions of the Koenigs-Knorr reaction. However, if side reactions involving the benzylic alcohol are observed, protection with a suitable group (e.g., silyl (B83357) ether) may be considered, followed by deprotection.

Experimental Protocols

Synthesis of 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl Bromide (Glycosyl Donor)

A detailed protocol for the preparation of the glycosyl donor is a prerequisite for the main synthesis. A common method involves the treatment of L-rhamnose with acetic anhydride (B1165640) to form the per-O-acetylated rhamnose, followed by reaction with HBr in acetic acid.

Koenigs-Knorr Glycosylation of 4-Hydroxybenzyl Alcohol

This protocol outlines the key step of coupling the glycosyl donor with the acceptor.

Materials:

  • 4-Hydroxybenzyl alcohol

  • 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide

  • Silver(I) oxide (freshly prepared)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure solubility, add freshly activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Add freshly prepared silver(I) oxide (1.5 eq).

  • In a separate flask, dissolve 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide (1.2 eq) in anhydrous DCM.

  • Add the solution of the glycosyl donor dropwise to the reaction mixture containing the alcohol and silver oxide over 30 minutes at room temperature.

  • Stir the reaction mixture in the dark at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain 4-hydroxymethylphenyl 2,3,4-tri-O-acetyl-β-L-rhamnopyranoside.

Zemplén Deacetylation of the Protected Glycoside

This final step removes the acetyl protecting groups to yield the target compound.

Materials:

  • 4-Hydroxymethylphenyl 2,3,4-tri-O-acetyl-β-L-rhamnopyranoside

  • Anhydrous methanol

  • Sodium methoxide solution (0.5 M in methanol)

  • Amberlite® IR120 H+ resin

Procedure:

  • Dissolve the protected glycoside in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution dropwise until the pH is basic (around 8-9).

  • Stir the reaction mixture at room temperature and monitor by TLC until all the starting material is consumed (typically 1-3 hours).

  • Neutralize the reaction mixture by adding Amberlite® IR120 H+ resin until the pH is neutral.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.

Reaction Step Reactant 1 Reactant 2 Promoter/Catalyst Solvent Typical Yield Typical Reaction Time
Glycosylation 4-Hydroxybenzyl alcoholAcetobromo-α-L-rhamnoseSilver(I) oxideDCM/DMF60-80%12-24 hours
Deprotection Protected Glycoside-Sodium methoxideMethanol>90%1-3 hours

Visualizations

Synthesis_Workflow cluster_donor Glycosyl Donor Preparation cluster_main Main Synthesis L-Rhamnose L-Rhamnose Per-O-acetylated Rhamnose Per-O-acetylated Rhamnose L-Rhamnose->Per-O-acetylated Rhamnose Acetic Anhydride Acetobromo-alpha-L-rhamnose Acetobromo-alpha-L-rhamnose Per-O-acetylated Rhamnose->Acetobromo-alpha-L-rhamnose HBr/Acetic Acid Protected_Glycoside Protected_Glycoside Acetobromo-alpha-L-rhamnose->Protected_Glycoside Koenigs-Knorr Glycosylation 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol 4-Hydroxybenzyl_alcohol->Protected_Glycoside Final_Product 4-Hydroxymethylphenol 1-O-rhamnoside Protected_Glycoside->Final_Product Zemplen Deacetylation

Caption: Synthetic workflow for this compound.

Koenigs_Knorr_Mechanism cluster_mechanism Koenigs-Knorr Reaction Pathway A Glycosyl Halide + Ag2O B Oxocarbenium Ion Intermediate A->B - AgX C Dioxolanium Ion (Neighboring Group Participation) B->C E Protected β-Glycoside C->E SN2 attack D Alcohol (4-Hydroxybenzyl alcohol) D->E

Caption: Simplified mechanism of the Koenigs-Knorr reaction.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: 4-Hydroxymethylphenol 1-O-rhamnoside vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activity of 4-Hydroxymethylphenol 1-O-rhamnoside, also known as Gastrodin (B1674634), and the well-established antioxidant, ascorbic acid (Vitamin C). This objective analysis is based on available experimental data to inform research and development in the fields of pharmacology and medicinal chemistry.

Executive Summary

Ascorbic acid is a potent antioxidant with a well-documented, high-capacity for scavenging free radicals. In contrast, this compound (Gastrodin) exhibits comparatively modest direct antioxidant activity in common in vitro assays. While Gastrodin has demonstrated various pharmacological effects, its primary mechanism of action is likely not direct radical scavenging but may involve other cellular pathways. For applications requiring potent, direct antioxidant effects, ascorbic acid remains the superior candidate.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 ValueSource
This compound (Gastrodin) DPPH Radical Scavenging1.32 mg/mL[1]
Ascorbic Acid DPPH Radical Scavenging~5 µg/mL (representative value)[2]

Note: The IC50 value for ascorbic acid can vary slightly depending on the specific experimental conditions. However, it consistently falls within the low µg/mL range, indicating its high potency.

Interpretation of Data

The provided data clearly indicates that ascorbic acid is a significantly more potent antioxidant than this compound in a direct radical scavenging context. The IC50 value of ascorbic acid is several orders of magnitude lower than that of Gastrodin, signifying that a much smaller concentration of ascorbic acid is required to achieve the same level of antioxidant effect in the DPPH assay.

Experimental Protocols: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the sample.

General Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol.

  • Preparation of Test Samples: The test compound (this compound or ascorbic acid) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control sample containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

  • Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH DPPH Solution (Violet) Mix Mix & Incubate (Dark, Room Temp) DPPH->Mix Antioxidant Antioxidant Solution (Test Compound) Antioxidant->Mix Spectro Spectrophotometer (Measure Absorbance) Mix->Spectro Color Change (Violet to Yellow) Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Calc->IC50

DPPH Assay Experimental Workflow

Antioxidant_Mechanism AA Ascorbic Acid FR_AA Free Radical AA->FR_AA Direct Scavenging (High Efficiency) Ox_AA Oxidized Ascorbic Acid AA->Ox_AA Neut_FR_AA Neutralized Radical FR_AA->Neut_FR_AA Accepts Electron/H+ Gastrodin Gastrodin FR_G Free Radical Gastrodin->FR_G Direct Scavenging (Low Efficiency) Ox_G Oxidized Gastrodin Gastrodin->Ox_G Donates Electron/H+ (Lower Propensity) Neut_FR_G Neutralized Radical FR_G->Neut_FR_G Accepts Electron/H+

Comparative Antioxidant Mechanism

Discussion and Conclusion

The significant disparity in the direct antioxidant activity between this compound (Gastrodin) and ascorbic acid is noteworthy. While both are phenolic compounds, the high reactivity of the enediol structure in ascorbic acid allows for efficient donation of electrons to neutralize free radicals.

The pharmacological activities reported for Gastrodin, which include neuroprotective effects, may not be primarily attributable to direct free radical scavenging.[3][4] It is plausible that Gastrodin exerts its effects through modulation of intracellular signaling pathways, such as the Nrf2 pathway, which upregulates the expression of endogenous antioxidant enzymes.[5]

References

The Structure-Activity Relationship of 4-Hydroxymethylphenol 1-O-rhamnoside Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring the therapeutic potential of phenolic glycosides will find a notable absence of comprehensive structure-activity relationship (SAR) studies specifically focused on 4-Hydroxymethylphenol 1-O-rhamnoside and its derivatives in publicly available scientific literature. While this particular family of compounds remains largely unexplored, valuable insights can be gleaned from SAR studies of structurally analogous phenolic and rhamnoside compounds. This guide will present a comparative analysis based on available data for related structures to hypothesize potential SAR trends for this compound derivatives.

General Structure and Potential for Modification

The foundational structure of this compound consists of a 4-hydroxybenzyl alcohol (gastrodin aglycone) core linked to a rhamnose sugar moiety. The potential for chemical modification to explore SAR is vast, with key sites for derivatization being the hydroxyl groups on both the phenolic ring and the rhamnose sugar, as well as the benzylic hydroxyl group.

G cluster_phenol 4-Hydroxymethylphenol Moiety cluster_rhamnose 1-O-rhamnoside Moiety phenol Phenolic Ring benzylic_oh Benzylic -OH (Modification Site A) phenol->benzylic_oh C1 phenolic_oh Phenolic -OH (Modification Site B) phenol->phenolic_oh C4 rhamnose Rhamnose phenol->rhamnose O-glycosidic bond rhamnose_oh Rhamnose -OH groups (Modification Sites C, D, E) rhamnose->rhamnose_oh caption General structure of this compound highlighting potential modification sites.

Caption: General structure of this compound highlighting potential modification sites.

Hypothetical Structure-Activity Relationships Based on Analogous Compounds

Due to the lack of direct experimental data, the following SARs are inferred from studies on other phenolic glycosides, such as gastrodin (B1674634) derivatives and various rhamnoside esters.

Activity Profile Comparison of Analogous Compounds
Compound/Derivative ClassModificationObserved Biological ActivityKey SAR Findings from Analogous Studies
Gastrodin (4-hydroxybenzyl alcohol glucoside) Glucose instead of rhamnoseNeuroprotectiveThe aglycone itself possesses some activity, which is modulated by glycosylation.
Parishins (Gastrodin esters) Esterification of the benzylic alcoholEnhanced improvement of cognitive deficits compared to gastrodin[1]Esterification can significantly increase potency, suggesting the importance of this position for interaction with biological targets.
Methyl α-L-rhamnopyranoside Esters Acylation of rhamnose hydroxylsAntimicrobial (primarily antifungal)[2]The lipophilicity introduced by acyl chains is crucial for antimicrobial activity. The position and length of the acyl chain influence the potency.
Kaempferol (B1673270) Rhamnosides Different aglycone (kaempferol)Antimicrobial and antioxidant[3]The nature of the aglycone is a primary determinant of the type and potency of biological activity.

Experimental Protocols for Evaluation (Based on Analogous Studies)

The following are representative experimental protocols that would be suitable for evaluating the biological activities of novel this compound derivatives, based on methodologies used for similar compounds.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of compounds against various microbial strains.

G start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate wells with a standardized microbial suspension start->inoculate incubate Incubate plates under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate observe Observe for microbial growth (turbidity) incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compounds: Stock solutions of the test derivatives are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of the stock solutions are made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Microbial strains are cultured, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: Plates are incubated at an optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.

G seed_cells Seed cells in 96-well plates and allow to adhere treat_cells Treat cells with various concentrations of test compounds seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 24-72h) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure absorbance at ~570 nm solubilize->measure_abs calculate_viability Calculate cell viability (%) and IC50 measure_abs->calculate_viability

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Steps:

  • Cell Seeding: Cancer or normal cell lines are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test derivatives.

  • Incubation: Cells are incubated with the compounds for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated to allow viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

While a dedicated SAR study for this compound derivatives is currently lacking in the scientific literature, the analysis of structurally related compounds provides a valuable framework for initiating such an investigation. Based on analogous studies, it is hypothesized that modifications to the benzylic hydroxyl group through esterification could significantly enhance certain biological activities, while acylation of the rhamnose moiety may impart or improve antimicrobial properties by increasing lipophilicity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Such studies would be instrumental in elucidating the specific structural requirements for various biological activities, including neuroprotective, antimicrobial, and cytotoxic effects, and would pave the way for the potential development of novel therapeutic agents from this underexplored chemical scaffold.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methodologies for the quantification of 4-Hydroxymethylphenol 1-O-rhamnoside. Given the limited direct comparative studies on this specific analyte, this document leverages established analytical techniques for structurally similar phenolic glycosides to provide a robust framework for method selection and cross-validation.

The accurate and precise quantification of this compound, a phenolic glycoside, is crucial for various stages of research and development, including pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological activities. The selection of a suitable analytical method is paramount for obtaining reliable and reproducible data. This guide compares the performance of two widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a cost-effective and robust method suitable for the analysis of relatively high concentration samples, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalytical studies where trace-level detection is necessary.[1][2] The following table summarizes the typical performance characteristics of these methods for the analysis of phenolic glycosides.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.05 - 5 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (Recovery %) 95 - 105%85 - 115%

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound or similar phenolic glycosides using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This protocol outlines a general procedure for the quantification of phenolic glycosides in a sample matrix.

a) Sample Preparation:

  • Extraction: For solid samples like plant material, an extraction with a suitable solvent such as methanol (B129727) or a methanol/water mixture is performed, often aided by ultrasonication.[2]

  • Centrifugation: The extract is centrifuged to remove any particulate matter.

  • Filtration: The resulting supernatant is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

b) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of phenolic compounds.[3]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection Wavelength: The UV detector is set to the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10-20 µL.

c) Data Analysis:

  • A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standard solutions.

  • The concentration of this compound in the unknown samples is determined using the regression equation derived from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol describes a highly sensitive and selective method for the quantification of phenolic glycosides, particularly in complex biological matrices like plasma.

a) Sample Preparation:

  • Protein Precipitation: For plasma samples, protein precipitation is a common and effective extraction method.[1][5] This is achieved by adding a threefold volume of ice-cold acetonitrile (containing an internal standard) to the plasma sample.[1][5]

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and precipitation of proteins, followed by centrifugation at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[5]

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in the mobile phase to enhance sensitivity.

b) Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) is often used for faster and more efficient separations.[1]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.[1]

  • Flow Rate: A lower flow rate, such as 0.4 mL/min, is typical for these types of columns.[1]

  • Ionization Mode: Electrospray ionization (ESI) can be operated in either positive or negative mode, depending on which provides a better signal for the analyte.

  • Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

c) Data Analysis:

  • The analyte is quantified by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A standard curve is generated by plotting this peak area ratio against the known concentrations of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.

Cross-Validation Workflow

To ensure the reliability and consistency of data, especially when using different analytical methods, a cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods described above.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comp Data Comparison and Validation Sample Spiked and Blank Matrix Samples HPLC_Prep Sample Extraction (e.g., SPE, LLE) Sample->HPLC_Prep LCMS_Prep Protein Precipitation Sample->LCMS_Prep HPLC_Analysis HPLC-UV Quantification HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Data Set HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) HPLC_Data->Comparison LCMS_Analysis LC-MS/MS Quantification LCMS_Prep->LCMS_Analysis LCMS_Data LC-MS/MS Data Set LCMS_Analysis->LCMS_Data LCMS_Data->Comparison Validation Method Validation Report Comparison->Validation

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Analysis of 4-Hydroxymethylphenol 1-O-rhamnoside from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-Hydroxymethylphenol 1-O-rhamnoside, a phenolic glycoside with potential therapeutic applications. While direct comparative studies on this specific compound from various plant sources are limited in the available literature, this document synthesizes existing data on its known botanical origins, Gastrodia elata and Anoectochilus roxburghii, and provides a framework for its extraction, analysis, and biological evaluation.

Introduction to this compound

This compound is a naturally occurring phenolic compound belonging to the glycoside family. Its structure consists of a 4-hydroxymethylphenol aglycone linked to a rhamnose sugar moiety. This glycosylation is believed to enhance its stability and bioavailability.[1] Phenolic glycosides are a well-studied class of compounds known for their antioxidant, anti-inflammatory, and neuroprotective properties.[1]

Botanical Sources

Gastrodia elata , a traditional Chinese medicine, is a rich source of phenolic compounds, with gastrodin (B1674634) (4-hydroxybenzyl alcohol-β-D-glucopyranoside) being one of its most well-known bioactive constituents.[2][3][4][5] The rhizome of G. elata is traditionally used for treating neurological disorders.[2]

Anoectochilus roxburghii , another valuable herb in traditional Chinese medicine, is known for its diverse array of bioactive compounds, including flavonoids and glycosides.[6][7] It has been traditionally used for its anti-inflammatory and antioxidant properties.[6][7]

Data Presentation: A Comparative Overview

The following table summarizes the available information on this compound and its plant sources. It is important to note that specific quantitative data for this compound is largely absent from the reviewed literature, and therefore, some data points are inferred from studies on similar compounds or the plant extracts in general.

ParameterGastrodia elataAnoectochilus roxburghiiThis compound (General)
Common Name TianmaGolden Thread-
Plant Part Used RhizomeWhole Plant-
Yield of this compound Data not available in searched literature. The content of the related compound, gastrodin, can be up to 0.56% in some cultivated varieties.[8]Data not available in searched literature. Known to contain various glycosides.[1][2]-
Purity (Post-purification) Data not available in searched literature.Data not available in searched literature.Commercially available with high purity.[1]
Antioxidant Activity (DPPH Assay IC50) Data not available for the specific compound. Extracts show antioxidant activity.[9]Data not available for the specific compound. Extracts show antioxidant activity.[2]Data not available in searched literature.
Anti-inflammatory Activity (NO Inhibition) Data not available for the specific compound. Extracts show anti-inflammatory effects.[9]Data not available for the specific compound. Extracts show significant anti-inflammatory activity.[7][10]Data not available in searched literature.
Neuroprotective Effects Data not available for the specific compound. G. elata extracts are known for their neuroprotective properties.[2]Data not available in searched literature.Potential neuroprotective effects are suggested based on the activity of similar phenolic compounds.[11]

Experimental Protocols

Extraction and Isolation of this compound

This protocol is a general procedure for the extraction and isolation of phenolic glycosides from plant materials and can be adapted for Gastrodia elata or Anoectochilus roxburghii.

a. Extraction:

  • Air-dry the plant material (rhizomes of G. elata or whole plant of A. roxburghii) at room temperature and grind into a fine powder.

  • Macerate the powdered plant material with 80% methanol (B129727) (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process three times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

b. Purification:

  • Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • The ethyl acetate fraction, which is likely to contain the phenolic glycosides, is concentrated to dryness.

  • Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

  • Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

  • Collect the fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light.

  • Pool the fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by HPLC

a. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

b. Mobile Phase:

  • A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

c. HPLC Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 25°C

  • Detection wavelength: 280 nm

  • Gradient program: Start with 5% B, increasing to 30% B over 30 minutes, then to 100% B over the next 10 minutes, hold for 5 minutes, and then return to initial conditions.

d. Quantification:

  • Prepare a stock solution of a purified standard of this compound.

  • Create a calibration curve by injecting a series of known concentrations of the standard.

  • Quantify the amount of the compound in the plant extracts by comparing the peak area to the calibration curve.

Biological Activity Assays

a. DPPH Radical Scavenging Assay (Antioxidant Activity):

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid) in methanol.

  • Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

b. Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity):

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the percentage of NO inhibition compared to the LPS-treated control group and calculate the IC50 value.

Potential Biological Activities and Signaling Pathways

Based on the known activities of similar phenolic glycosides, this compound is anticipated to exhibit a range of biological effects.

Antioxidant and Anti-inflammatory Effects

Phenolic compounds are potent antioxidants due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This activity is often associated with the modulation of the Nrf2/HO-1 signaling pathway .

Caption: The Nrf2/HO-1 signaling pathway in antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of certain phytochemicals can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), leading to their increased expression and enhanced cellular antioxidant defense.

Neuroprotective Effects

The neuroprotective potential of phenolic compounds is often linked to their ability to mitigate oxidative stress and inflammation in neuronal cells. Furthermore, they may modulate key signaling pathways involved in neuronal survival and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) pathway . Chronic inflammation and oxidative stress can lead to the overactivation of certain MAPK pathways (e.g., p38 and JNK), contributing to neuronal cell death. Some phenolic compounds have been shown to selectively inhibit these pro-apoptotic pathways while promoting the pro-survival ERK pathway.

Experimental_Workflow Plant_Material Plant Material (Gastrodia elata or Anoectochilus roxburghii) Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Purification Column Chromatography & Preparative HPLC Extraction->Purification Compound 4-Hydroxymethylphenol 1-O-rhamnoside Purification->Compound Analysis Quantitative Analysis (HPLC-UV) Compound->Analysis Bioassays Biological Activity Assays Compound->Bioassays Antioxidant Antioxidant Assay (DPPH) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Bioassays->Anti_inflammatory Neuroprotective Neuroprotective Assay Bioassays->Neuroprotective

Caption: Experimental workflow for the study of this compound.

Conclusion

This compound represents a promising natural product for further investigation, particularly for its potential antioxidant, anti-inflammatory, and neuroprotective properties. While Gastrodia elata and Anoectochilus roxburghii are potential botanical sources, further research is required to quantify the content of this specific glycoside in these and other plant species. The experimental protocols and biological assays outlined in this guide provide a solid foundation for researchers to undertake a comprehensive evaluation of this compound and unlock its full therapeutic potential.

References

In Vivo Antioxidant Profile of 4-Hydroxymethylphenol 1-O-rhamnoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 5, 2025 – This publication provides a comprehensive in vivo comparison of the antioxidant effects of 4-Hydroxymethylphenol 1-O-rhamnoside, a phenolic glycoside with significant therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its performance against other phenolic glycosides, supported by experimental data.

Comparative Analysis of In Vivo Antioxidant Efficacy

This compound, isolated from Moringa oleifera seeds, has demonstrated notable hepatoprotective and antioxidant activities in animal models.[1][2] To contextualize its efficacy, this guide compares its performance with two other well-researched phenolic glycosides: Kaempferol-3-O-rhamnoside and Quercetin-3-O-rhamnoside.

Key In Vivo Antioxidant Parameters

The following tables summarize the in vivo antioxidant effects of this compound and its comparators, focusing on key biomarkers of oxidative stress.

Table 1: Effect on Superoxide (B77818) Dismutase (SOD) Activity

CompoundModelDosageOrgan/Tissue% Increase in SOD Activity (Mean ± SD)Reference
This compoundCCl4-induced hepatotoxicity in ICR mice100 mg/kgLiverSubstantially increased[1][2]
Quercetin-3-O-rhamnosideAging rats50 mg/kgSerum & HeartSignificantly improved[3]

Table 2: Effect on Lipid Peroxidation (Malondialdehyde - MDA Levels)

CompoundModelDosageOrgan/Tissue% Decrease in MDA Levels (Mean ± SD)Reference
This compoundCCl4-induced hepatotoxicity in ICR mice100 mg/kgLiverSignificantly reduced[1][2]
Quercetin-3-O-rhamnosideAging rats50 mg/kgSerum & HeartSignificantly decreased[3]

Table 3: Additional In Vivo Antioxidant and Protective Effects

CompoundModelDosageEffectOutcomeReference
This compoundCCl4-induced hepatotoxicity in ICR mice100 mg/kgInhibition of LDH leakageIncreased cell viability[1][2]
This compoundCCl4-induced hepatotoxicity in ICR mice100 mg/kgSuppression of ROS productionReduced oxidative stress[1][2]
This compoundCCl4-induced hepatotoxicity in ICR mice100 mg/kgInhibition of hepatic apoptosisReduced liver damage[1][2]
Kaempferol-3-O-rhamnosideEhrlich Ascites Carcinoma (EAC) in mice50 mg/kgInhibition of EAC cell growth70.89 ± 6.62% inhibition[4][5][6]
Quercetin-3-O-rhamnosideAging rats50 mg/kgIncreased Glutathione (GSH) activityEnhanced antioxidant defense[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further research.

In Vivo Superoxide Dismutase (SOD) Activity Assay
  • Tissue Preparation: Excise the liver from sacrificed mice, rinse with ice-cold PBS (pH 7.4) to remove blood, and homogenize in a cold phosphate (B84403) buffer.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for the enzyme assay.[7]

  • Assay Principle: The assay is based on the inhibition of the photoreduction of nitroblue tetrazolium (NBT) by the superoxide radical-generating system.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-methionine, NBT, and EDTA.

  • Procedure: Add varying volumes of the tissue supernatant to the reaction mixture, followed by the addition of riboflavin (B1680620) to initiate the reaction.

  • Measurement: Illuminate the samples for 10 minutes and measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT photoreduction.[7] Commercial ELISA kits are also available and provide a reliable method for SOD quantification.[8][9][10]

In Vivo Lipid Peroxidation (MDA) Assay
  • Tissue Preparation: Homogenize liver tissue in ice-cold 20 mM Tris buffer (pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C.[11]

  • Assay Principle: This assay is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with a chromogenic reagent (e.g., N-methyl-2-phenylindole or thiobarbituric acid) at high temperature and acidic conditions to form a stable chromophore.[12][13]

  • Procedure: Add the tissue supernatant to the reaction mixture and incubate at 40-45°C for 40-60 minutes.

  • Measurement: After incubation and centrifugation to remove any precipitate, measure the absorbance of the supernatant at 586 nm.[11][12] The concentration of MDA is determined by comparing the absorbance to a standard curve.

Signaling Pathways and Experimental Workflow

The antioxidant effects of phenolic compounds like this compound are often mediated through the activation of specific cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response.

Signaling_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS/Electrophiles Keap1 Keap1 ROS->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Phenolic 4-Hydroxymethylphenol 1-O-rhamnoside Phenolic->Keap1 Inactivation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, GSH) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

The workflow for a typical in vivo antioxidant study is outlined below, from animal model selection to data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction of Oxidative Stress cluster_sampling Sample Collection cluster_analysis Biochemical Analysis cluster_data Data Interpretation Animal_Model Select Animal Model (e.g., ICR Mice) Grouping Divide into Groups (Control, Model, Treatment) Animal_Model->Grouping Treatment Administer Compound (e.g., 100 mg/kg) Grouping->Treatment Induction Induce Oxidative Stress (e.g., CCl4 injection) Treatment->Induction Sacrifice Sacrifice Animals Induction->Sacrifice Collection Collect Tissues/Blood Sacrifice->Collection SOD_Assay SOD Activity Assay Collection->SOD_Assay MDA_Assay Lipid Peroxidation (MDA) Assay Collection->MDA_Assay Other_Assays Other Biomarkers (GSH, ROS, etc.) Collection->Other_Assays Stats Statistical Analysis SOD_Assay->Stats MDA_Assay->Stats Other_Assays->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General workflow for in vivo validation of antioxidant effects.

References

A Comparative Guide to the Biological Efficacy of 4-Hydroxymethylphenol and its Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 4-Hydroxymethylphenol, also known as Gastrodigenin, and its glycosylated form, 4-Hydroxymethylphenol 1-O-rhamnoside. Due to the limited direct experimental data on the rhamnoside, this comparison draws upon extensive research on its aglycone and the closely related glucoside, Gastrodin, to provide a comprehensive overview for researchers in drug discovery and development.

Executive Summary

4-Hydroxymethylphenol (Gastrodigenin) is a phenolic compound that has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties. Its glycoside counterpart, Gastrodin, is one of the most extensively studied natural compounds for the treatment of neurological disorders. The addition of a sugar moiety, such as rhamnose or glucose, can significantly alter the pharmacokinetic and pharmacodynamic properties of the aglycone, affecting its bioavailability and biological activity. While direct comparisons with the rhamnoside are limited, this guide synthesizes available data to predict and understand its potential efficacy relative to its well-studied aglycone.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative and qualitative data for 4-Hydroxymethylphenol (Gastrodigenin) and its glucoside, Gastrodin. This data provides a basis for inferring the potential activities of this compound.

Table 1: In Vitro Antioxidant and Cytotoxic Activities

CompoundAssayTest SystemIC₅₀ / EC₅₀ / EffectReference
4-Hydroxymethylphenol (Gastrodigenin) H₂O₂-induced damageHT-22 cellsProtective effect at 12.5–100 μM[1][2]
Gastrodin DPPH radical scavengingESR spectrometry1.32 ± 0.04 mg/mL[3]
Alkyl radical scavengingESR spectrometry0.49 ± 0.01 mg/mL[3]
H₂O₂-induced damageHT-22 cellsProtective effect at 12.5–100 μM[1][2]
This compound Antioxidant ActivityNot specifiedActs as an antioxidant by scavenging free radicals.[4]

Table 2: In Vivo Neuroprotective and Anti-inflammatory Activities

CompoundModelSpeciesDosageKey FindingsReference
4-Hydroxymethylphenol (Gastrodigenin) Vascular Dementia (2-VO)Rat25 and 50 mg/kg, i.g.Attenuated learning memory dysfunction and neuronal damage. No significant difference compared to Gastrodin at 50 mg/kg.[1][5]
Gastrodin Vascular Dementia (2-VO)Rat25 and 50 mg/kg, i.g.Attenuated learning memory dysfunction and neuronal damage.[1][5]
Spinal Cord InjuryRatNot specifiedImproved locomotor functions, decreased pro-inflammatory cytokines (TNF-α, IL-1β), and enhanced Nrf2 signaling.[6]
LPS-induced NeuroinflammationRatNot specifiedInhibited hippocampal inflammatory response by decreasing IL-1β, IL-6, and TNF-α.[7]
Parkinson's Disease Model (MPTP)MouseNot specifiedAmeliorated motor impairment and prevented dopamine (B1211576) depletion.[3]

Discussion of Structure-Activity Relationship

The available data suggests that both 4-Hydroxymethylphenol and its glycoside, Gastrodin, possess significant biological activities. A key study directly comparing the two in a vascular dementia model found no significant difference in their neuroprotective efficacy at the same dosage[1][5]. This suggests that the aglycone itself is a potent bioactive molecule.

Glycosylation, the attachment of a sugar moiety, generally increases the water solubility and stability of a compound, which can affect its absorption and distribution in the body. While Gastrodin is readily absorbed, it is also rapidly metabolized to its aglycone, 4-Hydroxymethylphenol[4]. This indicates that the observed in vivo effects of Gastrodin may be, at least in part, attributable to the systemic action of its aglycone.

For this compound, the presence of the rhamnose sugar is expected to influence its properties in a similar manner to glucose. Rhamnosides of other phenolic compounds have been shown to possess antioxidant and anti-inflammatory activities[8]. The specific stereochemistry of the rhamnose and its linkage to the aglycone will ultimately determine the precise biological profile of the molecule. Further research is warranted to directly evaluate the efficacy of the rhamnoside in comparison to its aglycone and glucoside counterparts.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate further research and comparative studies.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation : Dissolve the test compounds (this compound and 4-Hydroxymethylphenol) in methanol to create a series of concentrations.

  • Assay Procedure :

    • Add 100 µL of each sample concentration to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined as the concentration of the sample that causes 50% inhibition.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure :

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay) :

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation : The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Cell Viability: MTT Assay
  • Cell Culture and Treatment : Follow the same cell culture and treatment protocol as the NO inhibition assay.

  • Assay Procedure :

    • After the 24-hour incubation with the test compounds and LPS, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes.

  • Absorbance Measurement : Measure the absorbance at 570 nm.

  • Calculation : Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways

Phenolic compounds are known to exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and oxidative stress responses.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_cytotoxicity Cell Viability DPPH_prep Prepare DPPH Solution Mix_AO Mix & Incubate DPPH_prep->Mix_AO Sample_prep_AO Prepare Test Compounds Sample_prep_AO->Mix_AO Measure_AO Measure Absorbance (517nm) Mix_AO->Measure_AO Cell_culture Culture RAW 264.7 Cells Treatment Treat with Compounds & LPS Cell_culture->Treatment Griess Griess Assay Treatment->Griess Measure_AI Measure Absorbance (540nm) Griess->Measure_AI Cell_culture_cyto Culture & Treat Cells MTT_add Add MTT & Incubate Cell_culture_cyto->MTT_add Formazan Dissolve Formazan MTT_add->Formazan Measure_cyto Measure Absorbance (570nm) Formazan->Measure_cyto

Experimental workflows for key in vitro assays.

nf_kb_pathway cluster_stimuli cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to nucleus IkB_NFkB->NFkB IκB degradation DNA DNA Binding NFkB_active->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Inhibition_point Phenolic Compounds Inhibit Inhibition_point->IKK

Simplified NF-κB signaling pathway.

mapk_pathway cluster_stimuli cluster_mapkkk cluster_mapkk cluster_mapk cluster_response Stress Oxidative Stress ASK1 ASK1 Stress->ASK1 Cytokines Cytokines TAK1 TAK1 Cytokines->TAK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 TAK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 AP1 AP-1 JNK->AP1 p38->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis Inhibition_point Phenolic Compounds Modulate Inhibition_point->ASK1 Inhibition_point->TAK1

Simplified MAPK signaling pathway.

Conclusion

4-Hydroxymethylphenol (Gastrodigenin) is a promising bioactive compound with well-documented neuroprotective, anti-inflammatory, and antioxidant effects. Its glucoside, Gastrodin, is equally effective in vivo, likely due to its conversion to the aglycone. While direct experimental evidence for this compound is currently lacking, based on the structure-activity relationships of related phenolic glycosides, it is hypothesized to possess similar biological activities. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to conduct direct comparative studies and further elucidate the therapeutic potential of this class of compounds. Future investigations should focus on the direct synthesis and biological evaluation of this compound to validate these hypotheses.

References

Assessing the Synergistic Potential of 4-Hydroxymethylphenol 1-O-rhamnoside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds and existing therapeutic agents offers a promising avenue for enhancing efficacy and overcoming resistance. This guide provides a framework for assessing the synergistic effects of 4-Hydroxymethylphenol 1-O-rhamnoside, a phenolic compound with potential therapeutic applications, when combined with other compounds. While direct experimental data on the synergistic effects of this specific rhamnoside is emerging, this document outlines the established methodologies, data presentation standards, and potential mechanistic pathways to guide future research based on studies of similar phenolic and rhamnoside compounds.

Potential Synergistic Combinations

Based on research into analogous compounds, promising areas for investigating the synergistic effects of this compound include:

  • Antibiotics: Combination with conventional antibiotics to combat multidrug-resistant bacteria. Studies on other phenolic compounds have shown synergistic activities when combined with antibiotics against pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA)[1][2].

  • Anticancer Agents: Pairing with chemotherapeutic drugs to enhance their cytotoxic effects on cancer cells. Natural compounds are increasingly being explored as adjuvants in cancer therapy to improve treatment outcomes and reduce side effects[3][4][5].

Experimental Protocols

To ensure rigorous and reproducible assessment of synergistic effects, the following detailed experimental protocols are recommended.

Checkerboard Microdilution Assay for Antimicrobial Synergy

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

a. Preparation of Materials:

  • Bacterial strains (e.g., multidrug-resistant A. baumannii or MRSA).

  • Müller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • This compound (Compound A).

  • Antibiotic of interest (Compound B).

  • 96-well microtiter plates.

b. Determination of Minimum Inhibitory Concentration (MIC):

  • Determine the MIC of each compound individually using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare serial twofold dilutions of each compound in MHB in separate 96-well plates.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

c. Checkerboard Assay:

  • In a 96-well plate, prepare serial dilutions of Compound A horizontally and serial dilutions of Compound B vertically. This creates a matrix of wells with various concentration combinations of the two compounds.

  • The concentration range for each compound should typically span from 4x MIC to 1/16x MIC.

  • Inoculate each well with the standardized bacterial suspension.

  • Include wells for sterility control (medium only), growth control (medium and inoculum), and individual compound controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plate for turbidity to determine the MIC of the combination.

d. Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated as follows:

FIC of Compound A = (MIC of A in combination) / (MIC of A alone) FIC of Compound B = (MIC of B in combination) / (MIC of B alone) FICI = FIC of Compound A + FIC of Compound B

The results are interpreted as follows[6]:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Cell Viability and Apoptosis Assays for Anticancer Synergy

To assess the synergistic anticancer effects, the combination's impact on cell proliferation and apoptosis can be measured.

a. Cell Culture and Treatment:

  • Human cancer cell line (e.g., hepatocellular carcinoma cell line like HepG2).

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • This compound (Compound A).

  • Chemotherapeutic agent (e.g., Cisplatin) (Compound B).

b. Sulforhodamine B (SRB) Assay for Cell Proliferation:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound A, Compound B, and their combinations for a specified period (e.g., 72 hours).

  • Fix the cells with 10% cold trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates with distilled water and stain with 0.4% SRB solution for 10 minutes at room temperature.

  • Wash away the unbound dye with 1% acetic acid and air-dry the plates.

  • Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

c. Flow Cytometry for Cell Cycle and Apoptosis Analysis:

  • Treat cells with the compounds as described above for a suitable duration (e.g., 48 hours).

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase.

  • Analyze the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases) using a flow cytometer. An increase in the sub-G1 population is indicative of apoptosis[7].

  • For more specific apoptosis detection, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions before flow cytometry analysis.

Data Presentation

Quantitative data from synergy experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Synergistic Antimicrobial Effects of this compound and Antibiotic X against A. baumannii

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound128320.250.375Synergy
Antibiotic X6480.125

Table 2: Hypothetical Synergistic Anticancer Effects of this compound and Cisplatin (B142131) on HepG2 Cells

TreatmentIC50 (µM)Combination Index (CI) at ED50Interpretation
This compound75
Cisplatin10
Combination-0.45Synergy

Note: The Combination Index (CI) is another method to assess synergy, often used in cancer studies, where CI < 1 indicates synergy.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_mic Antimicrobial Synergy cluster_cancer Anticancer Synergy cluster_analysis Data Analysis & Interpretation A Prepare Compounds (this compound & Partner) C Determine Individual MICs A->C F Cell Treatment with Compound Combinations A->F B Culture Microorganism or Cancer Cell Line B->C B->F D Checkerboard Assay C->D E Calculate FICI D->E I Quantify Synergy (FICI / CI) E->I G SRB Assay for Proliferation F->G H Flow Cytometry for Apoptosis & Cell Cycle F->H G->I H->I J Statistical Analysis I->J

Caption: General experimental workflow for assessing synergistic effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Cisplatin + 4-Hydroxymethylphenol 1-O-rhamnoside Compound->EGFR Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxymethylphenol 1-O-rhamnoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a cornerstone of safe research and environmental stewardship. For compounds like 4-Hydroxymethylphenol 1-O-rhamnoside, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious approach based on the known hazards of its constituent parts and general chemical waste management principles is essential. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Assessment and Key Disposal Considerations

Given the absence of a specific SDS for this compound, a hazard assessment must be conducted by evaluating its components: 4-Hydroxymethylphenol and a rhamnose (sugar) moiety. The SDS for 4-(Hydroxymethyl)phenol indicates that it can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] While glycosides as a class do not have a universal hazard profile, it is prudent to handle them as potentially hazardous substances.[2]

The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all generated waste.[3] All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[4]

AspectGuidelineSource
Primary Hazard Profile (based on 4-Hydroxymethylphenol) Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1]Apollo Scientific SDS[1]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a lab coat are mandatory.[5]General Laboratory Safety
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the drain.[1][5]General Chemical Waste Guidelines
Container Management Use sealed, compatible, and clearly labeled containers. Do not overfill.[5][6][7]University of Pennsylvania, Labor Security System
Spill Cleanup Absorb spills with inert material, collect for disposal, and treat as hazardous waste.[1][4][5]Vanderbilt University, BenchChem
Environmental Precautions Avoid release into the environment.[8] Prevent spillage from entering drains, sewers, or water courses.[1]Sigma-Aldrich SDS, Apollo Scientific SDS

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in both solid and liquid forms.

Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing appropriate PPE, including:

  • Chemical safety goggles

  • Nitrile gloves

  • A laboratory coat

Waste Segregation and Container Preparation

Proper segregation is crucial to prevent dangerous reactions.[4][6]

  • Obtain a chemically compatible waste container with a secure lid. High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable.[2]

  • Affix a "Hazardous Waste" label to the container.[9]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[2] For example, avoid mixing with strong acids, bases, or oxidizing agents.

Collection of Waste

Solid Waste:

  • Place solid this compound, along with any contaminated materials such as weighing papers, gloves, and spill cleanup materials, into the prepared hazardous waste container.[2]

  • Ensure the container is clearly and accurately labeled with the full chemical name: "this compound".[9] Avoid using abbreviations.[9]

Liquid Waste:

  • Collect all solutions containing this compound in a dedicated hazardous liquid waste container.

  • The container must be clearly labeled with the chemical name and the solvent used.

  • If the solvent is flammable, the waste must be stored in a flammable liquid storage cabinet.[2]

  • Never pour chemical waste down the sink.[5]

Storage of Waste
  • Keep waste containers securely sealed at all times, except when adding waste.[9][10]

  • Store the container in a designated, well-ventilated, and secure waste accumulation area.[5]

  • Ensure secondary containment is used to prevent spills from reaching drains.[4]

Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or an equivalent authority to schedule a pickup for the hazardous waste.[2][5]

  • Provide the EHS office with all available information about the compound, including its source, any solvents used, and known or suspected hazards.[2]

  • Final disposal must be carried out by a licensed hazardous waste disposal company.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Handling & Segregation cluster_2 Storage & Disposal A Generate Waste (Solid or Liquid) B Hazard Assessment: Treat as Hazardous Waste A->B C Wear Appropriate PPE B->C D Is Waste Solid? C->D E Collect in Labeled Solid Waste Container D->E Yes F Collect in Labeled Liquid Waste Container D->F No G Securely Seal Container E->G F->G H Store in Designated Secondary Containment Area G->H I Contact EHS for Pickup H->I J Final Disposal by Licensed Professional I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Hydroxymethylphenol 1-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 4-Hydroxymethylphenol 1-O-rhamnoside in a laboratory setting.

Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is mandatory to minimize risk and ensure a safe laboratory environment.

  • Engineering Controls and Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]

    • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][3]

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and the potential for spills.[1]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against accidental splashes.[1][2][4]

    • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[1][4]

    • Body Protection : A standard laboratory coat should be worn to protect clothing and skin.[1][5] For tasks with a higher risk of splashes, a chemically impervious apron may be necessary.[4][5]

    • Respiratory Protection : If there is a risk of generating dust, an appropriate respirator should be worn.[1][2][4]

  • Weighing and Reconstitution :

    • When weighing the solid compound, do so in an area with minimal air currents to prevent dispersal.

    • For reconstitution, slowly add the solvent to the vial containing the compound to avoid splashing.

  • Experimental Use :

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

Quantitative Data Summary: Personal Protective Equipment

PPE CategorySpecification
Eye/Face ProtectionChemical safety goggles or a face shield.[1][2][4]
Skin ProtectionChemical-resistant gloves (e.g., nitrile) and a laboratory coat.[1][4]
RespiratoryUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[1][2][4]

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.[6]

  • Solid Waste : Place excess solid compound and any contaminated items (e.g., weighing paper, pipette tips) into a clearly labeled, sealed container for chemical waste.[1][6]

  • Liquid Waste : Collect all solutions containing the compound in a designated, sealed waste container.[1][6]

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the appropriate chemical waste stream.[1]

  • Disposal Route : All chemical waste must be disposed of through a licensed and approved waste disposal facility. Do not pour down the drain or discard in regular trash.[2][6]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][7]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and shoes.[7] Seek medical attention if irritation persists.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion : Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

  • Spill : In case of a spill, evacuate the area.[6] Avoid breathing dust.[2] Wear appropriate PPE.[2] For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal.[2][6] Clean the spill area thoroughly.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to handling reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment collect_solid Collect Solid Waste experiment->collect_solid Post-experiment collect_liquid Collect Liquid Waste experiment->collect_liquid Post-experiment dispose Dispose via Licensed Facility collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.